Myristic acid-d7
Description
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Structure
3D Structure
Properties
Molecular Formula |
C14H28O2 |
|---|---|
Molecular Weight |
235.41 g/mol |
IUPAC Name |
12,12,13,13,14,14,14-heptadeuteriotetradecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2 |
InChI Key |
TUNFSRHWOTWDNC-NCKGIQLSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myristic Acid-d7 for Researchers and Drug Development Professionals
Introduction
Myristic acid-d7, a deuterated analog of myristic acid, serves as a crucial internal standard for the precise quantification of its unlabeled counterpart in various biological matrices. Its application is particularly prominent in metabolomics, lipidomics, and pharmacokinetic studies, where accurate measurement of fatty acids is essential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of this compound, with a focus on its use in mass spectrometry-based analytical methods.
Core Chemical and Physical Properties
This compound, systematically named tetradecanoic-12,12,13,13,14,14,14-d7 acid, is a saturated fatty acid where seven hydrogen atoms on the terminal three carbons have been replaced with deuterium. This isotopic labeling renders it chemically similar to myristic acid but with a distinct molecular weight, allowing for its differentiation in mass spectrometric analyses.
Chemical Identifiers and Molecular Characteristics
| Property | Value |
| Chemical Name | tetradecanoic-12,12,13,13,14,14,14-d7 acid |
| Synonyms | C14:0-d7, FA 14:0-d7, Tetradecanoic Acid-d7 |
| Molecular Formula | C₁₄H₂₁D₇O₂ |
| Molecular Weight | 235.41 g/mol |
| CAS Number | Not widely available, specific to manufacturer |
| Appearance | White to off-white solid |
Physicochemical Properties
The physical properties of this compound are very similar to those of unlabeled myristic acid.
| Property | Value (for unlabeled Myristic Acid) | Reference |
| Melting Point | 52-54 °C | [1][2] |
| Boiling Point | 250 °C at 100 mmHg | [1][2] |
| Density | 0.8622 g/cm³ at 54 °C | |
| Solubility | Soluble in chloroform, DMSO, and ethanol.[3][4][5] | |
| Storage Conditions | Store at -20°C for long-term stability. | [4][5] |
Synthesis of this compound
While specific, proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general understanding of the synthetic route can be derived from established methods for the deuteration of fatty acids. A plausible synthetic approach involves the use of a deuterated starting material or a late-stage deuteration step.
One possible route could involve the coupling of a deuterated alkyl group with a fatty acid precursor. For instance, a Grignard reagent prepared from a deuterated bromoalkane (e.g., 1-bromo-2,2,3,3,4,4,4-heptadeuteriobutane) could be reacted with a suitable electrophile containing the remaining portion of the myristic acid backbone.
Alternatively, catalytic H-D exchange reactions on myristic acid or a precursor could be employed, although achieving selective deuteration at the terminal positions would require specific catalysts and reaction conditions. The synthesis of specifically labeled fatty acids often involves multi-step organic synthesis to ensure the precise location of the deuterium atoms.[6][7][8][9]
Application in Quantitative Analysis: Experimental Protocol
The primary application of this compound is as an internal standard for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a detailed experimental protocol for the analysis of myristic acid in a biological matrix (e.g., plasma) using GC-MS.
Experimental Workflow for Myristic Acid Quantification
Figure 1: A generalized workflow for the quantification of myristic acid in a biological sample using this compound as an internal standard followed by GC-MS analysis.
Detailed Methodologies
1. Sample Preparation and Extraction [10] a. To a known volume or weight of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution in a suitable solvent (e.g., ethanol) to achieve a final concentration within the expected range of endogenous myristic acid. b. For total myristic acid analysis (including esterified forms), perform alkaline hydrolysis by adding a solution of NaOH or KOH in methanol and incubating at an elevated temperature (e.g., 60°C for 1 hour). c. Acidify the sample to a pH below 3 using an appropriate acid (e.g., HCl or H₂SO₄) to protonate the fatty acids. d. Perform a liquid-liquid extraction of the fatty acids using a non-polar solvent such as hexane or iso-octane. Vortex the mixture and centrifuge to separate the phases. Collect the organic (upper) layer. Repeat the extraction for exhaustive recovery. e. Evaporate the pooled organic extracts to dryness under a stream of nitrogen.
2. Derivatization [11][12] a. To the dried extract, add a derivatizing agent to convert the fatty acids into their more volatile and thermally stable esters. A common method is the formation of fatty acid methyl esters (FAMEs) using BF₃-methanol or methanolic HCl. Alternatively, for enhanced sensitivity in electron capture negative ionization (ECNI) GC-MS, derivatization to pentafluorobenzyl (PFB) esters using PFB-Br can be performed. b. Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for the time specified by the chosen derivatization protocol. c. After cooling, add water and a non-polar solvent (e.g., hexane) to extract the derivatized fatty acids. d. Evaporate the organic layer to dryness and reconstitute the sample in a small volume of a suitable solvent (e.g., iso-octane) for GC-MS injection.
3. GC-MS Analysis [12] a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250-280°C.
- Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C. The exact program will depend on the column and the range of fatty acids being analyzed.
- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) is commonly used.
- Acquisition Mode: Selected Ion Monitoring (SIM) is preferred for quantitative analysis to enhance sensitivity and selectivity. The ions to be monitored would be specific fragment ions for the derivatized myristic acid and this compound. For FAMEs, characteristic ions would be monitored. For PFB esters, the molecular anion or a characteristic fragment would be monitored. Full scan mode can be used for qualitative analysis.
4. Data Analysis and Quantification a. Integrate the peak areas of the selected ions for both endogenous myristic acid and the this compound internal standard. b. Calculate the peak area ratio of myristic acid to this compound for each sample. c. Prepare a calibration curve by analyzing a series of standards containing known concentrations of unlabeled myristic acid and a constant concentration of this compound. Plot the peak area ratio against the concentration of myristic acid. d. Determine the concentration of myristic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mass Spectrometry Fragmentation
Under Electron Ionization (EI), fatty acid esters typically undergo characteristic fragmentation patterns. For the methyl ester of myristic acid, prominent fragments include the molecular ion (M⁺), a peak corresponding to the loss of a methoxy group ([M-31]⁺), and a series of hydrocarbon fragments separated by 14 Da (CH₂). The McLafferty rearrangement can also produce a characteristic ion at m/z 74.[13][14][15][16][17][18]
For this compound methyl ester, the molecular ion will be shifted by +7 Da compared to the unlabeled analog. The fragmentation pattern in the deuterated portion of the molecule will also be shifted, providing unique ions for SIM analysis, ensuring no interference from the unlabeled analyte.
Logical Relationship in Quantitative Analysis
The use of an internal standard like this compound is based on a fundamental principle of analytical chemistry: the internal standard should behave identically to the analyte of interest during sample preparation and analysis.
References
- 1. Myristic acid | 544-63-8 [chemicalbook.com]
- 2. TETRADECANOIC ACID - Ataman Kimya [atamanchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of the isofatty acid 13-methyl-tetradecanoic acid and its triglyceride | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 10. lipidmaps.org [lipidmaps.org]
- 11. jfda-online.com [jfda-online.com]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 14. omicsonline.org [omicsonline.org]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
The Pivotal Role of Myristic Acid-d7 in Advancing Fatty Acid Metabolism Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Myristic acid-d7, a stable isotope-labeled fatty acid, in the nuanced study of fatty acid metabolism. Myristic acid, a 14-carbon saturated fatty acid, is not merely a cellular building block but a key player in intricate biological processes, including protein N-myristoylation and the modulation of sphingolipid signaling pathways. The use of deuterated myristic acid as a tracer allows for the precise tracking of its metabolic fate, offering a powerful tool to dissect the complexities of lipid metabolism in both health and disease. This guide details the experimental protocols, quantitative data analysis, and visualization of metabolic pathways pertinent to the use of this compound.
Quantitative Analysis of Myristic Acid Metabolism
Stable isotope tracing provides a quantitative lens to observe the dynamic movement of molecules through metabolic pathways. While studies specifically employing this compound for comprehensive flux analysis are emerging, valuable quantitative insights can be drawn from studies using other isotopically labeled forms of myristic acid, such as ¹⁴C-myristic acid. These studies serve as a strong proxy for what can be achieved with this compound and mass spectrometry-based detection.
A key study examining the metabolism of [1-¹⁴C]-labeled myristic acid in cultured rat hepatocytes revealed its rapid uptake and diverse metabolic distribution. The findings from this study are summarized below, providing a quantitative baseline for the expected metabolic flux of myristic acid.
| Metabolic Fate | Percentage of Initial Radioactivity | Time Point | Cell Type | Tracer Used |
| Cellular Uptake | 86.9 ± 0.9% | 4 hours | Cultured Rat Hepatocytes | [1-¹⁴C]-Myristic Acid |
| Incorporation into Cellular Lipids | 33.4 ± 2.8% | 4 hours | Cultured Rat Hepatocytes | [1-¹⁴C]-Myristic Acid |
| Incorporation into Cellular Triglycerides | 7.4 ± 0.9% | 30 minutes | Cultured Rat Hepatocytes | [1-¹⁴C]-Myristic Acid |
| β-Oxidation Products | 14.9 ± 2.2% | 4 hours | Cultured Rat Hepatocytes | [1-¹⁴C]-Myristic Acid |
| Elongation to Palmitic Acid | 12.2 ± 0.8% | 12 hours | Cultured Rat Hepatocytes | [1-¹⁴C]-Myristic Acid |
Data adapted from a study by Rioux et al.[1][2]
These data highlight that a significant portion of myristic acid is rapidly taken up by hepatocytes and directed towards both energy production (β-oxidation) and anabolic pathways, including storage in triglycerides and elongation to the longer-chain fatty acid, palmitic acid.[1][2]
Key Metabolic Pathways Involving Myristic Acid
Myristic acid serves as a crucial substrate and modulator in several key metabolic and signaling pathways. This compound can be used to trace its flow through these intricate networks.
Protein N-Myristoylation
A vital post-translational modification, N-myristoylation involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine of a wide range of proteins.[3][4] This modification is critical for protein localization, membrane targeting, and signal transduction.[5]
Sphingolipid Metabolism
Myristic acid is a precursor for the synthesis of non-canonical d16-sphingoid bases.[6][7] Its activated form, myristoyl-CoA, can be utilized by serine palmitoyltransferase (SPT) to initiate the de novo synthesis of sphingolipids, which are critical components of cell membranes and are involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.[6][7]
Experimental Protocols
The following protocols are adapted from established methods for stable isotope labeling with fatty acids in mammalian cell culture.[8]
Preparation of this compound Labeling Medium
-
Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in ethanol.
-
Complexing with BSA: To enhance solubility and cellular uptake, complex the this compound with bovine serum albumin (BSA).
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS).
-
Warm the BSA solution to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 myristic acid to BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Preparation of Labeling Medium:
-
Use a base medium appropriate for the cell line of interest (e.g., DMEM, RPMI-1640).
-
Supplement the base medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled fatty acids.
-
Add the this compound-BSA complex to the medium to the desired final concentration (e.g., 50-100 µM).
-
Sterile-filter the final labeling medium through a 0.22 µm filter.
-
Metabolic Labeling of Adherent Cells
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase during the labeling period.
-
Pre-labeling Culture: Culture the cells in their standard growth medium until they reach the desired confluency (typically 60-70%).
-
Labeling:
-
Aspirate the standard growth medium.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium.
-
-
Incubation: Incubate the cells for the desired period (e.g., for pulse-chase experiments, a short pulse of 1-4 hours can be followed by a chase with medium containing unlabeled myristic acid).
-
Cell Harvesting and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate.
-
Proceed with lipid extraction using a suitable method, such as the Bligh-Dyer or Folch method.
-
Sample Analysis by Mass Spectrometry
-
Chromatographic Separation: Utilize liquid chromatography (LC) to separate the different lipid classes from the extracted samples. Reverse-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed depending on the specific lipids of interest.
-
Mass Spectrometry Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire data in both full scan mode to identify all labeled species and in tandem MS (MS/MS) mode to confirm the identity of the labeled lipids through fragmentation analysis.
-
Data Analysis:
-
Identify and quantify the isotopologues of myristic acid and its downstream metabolites by their mass-to-charge ratio (m/z). The deuterium atoms in this compound will result in a mass shift that allows for its distinction from the endogenous, unlabeled counterpart.
-
Calculate the fractional enrichment of the labeled species in different lipid pools over time to determine metabolic fluxes.
-
Conclusion
This compound is an invaluable tool for researchers in the field of fatty acid metabolism. Its use as a stable isotope tracer, coupled with modern mass spectrometry techniques, enables the precise quantification of its uptake, storage, and conversion into other bioactive molecules. This in-depth guide provides the foundational knowledge, quantitative context, and experimental frameworks necessary for the successful application of this compound in dissecting the intricate roles of myristic acid in cellular physiology and disease. The continued application of such tracer-based approaches will undoubtedly shed further light on the complex interplay of lipid metabolism in various pathological conditions, paving the way for novel therapeutic interventions.
References
- 1. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Myristoylation - Wikipedia [en.wikipedia.org]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Deuterated Fatty Acids in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated fatty acids in mass spectrometry. It is designed to serve as a core resource for researchers, scientists, and drug development professionals who utilize mass spectrometry for the quantitative analysis of lipids and for tracing their metabolic fate. This guide covers the fundamental principles, experimental protocols, data interpretation, and visualization of key concepts.
Introduction: The Role of Deuterated Fatty Acids in Mass Spectrometry
Deuterated fatty acids are stable isotope-labeled analogs of naturally occurring fatty acids, where one or more hydrogen atoms have been replaced by deuterium. This seemingly simple substitution has profound implications for their use in mass spectrometry-based lipidomics. The key advantage of using deuterated fatty acids lies in their chemical similarity but distinct mass from their endogenous counterparts. This property makes them ideal internal standards for accurate and precise quantification, as they can correct for variations in sample preparation, extraction efficiency, and instrument response.[1] Furthermore, their unique mass signature allows them to be used as tracers to follow the metabolic pathways of fatty acids in biological systems.[2]
Applications in Research and Drug Development
The use of deuterated fatty acids in mass spectrometry has become indispensable in various fields:
-
Lipidomics: For the absolute quantification of fatty acid profiles in complex biological matrices such as plasma, tissues, and cells.
-
Metabolic Studies: To trace the de novo synthesis, elongation, desaturation, and beta-oxidation of fatty acids in vivo and in vitro.
-
Drug Discovery and Development: To assess the effect of drug candidates on lipid metabolism and to study the pharmacokinetics of lipid-based drugs.
-
Clinical Diagnostics: In the development of diagnostic tests for diseases associated with altered fatty acid metabolism, such as metabolic syndrome, cardiovascular diseases, and certain cancers.
Synthesis of Deuterated Fatty Acids
The synthesis of deuterated fatty acids can be achieved through various methods, with the choice of method depending on the desired labeling pattern and the starting material. Common approaches include:
-
Hydrogen-Deuterium (H/D) Exchange: This method involves the exchange of protons with deuterons from a deuterium source, such as deuterium oxide (D₂O), often in the presence of a metal catalyst like platinum or palladium.[3] This can lead to the synthesis of perdeuterated fatty acids, where all non-exchangeable hydrogens are replaced with deuterium.
-
Chemical Synthesis: For specific labeling patterns, multi-step chemical synthesis is employed. This can involve the use of deuterated building blocks and stereospecific reactions to introduce deuterium at defined positions in the fatty acid chain. A general approach might involve the coupling of a deuterated alkyl chain with a functionalized carboxylic acid precursor.
Mass Spectrometric Analysis: GC-MS vs. LC-MS/MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of deuterated fatty acids. The choice between them depends on the specific application, the nature of the sample, and the desired information.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires derivatization to increase volatility (e.g., FAMEs).[4] | Can analyze underivatized free fatty acids. |
| Separation | Excellent separation of isomers. | Good separation, can be coupled with different column chemistries. |
| Ionization | Typically Electron Ionization (EI), a "hard" ionization technique causing extensive fragmentation.[4] | Typically Electrospray Ionization (ESI), a "soft" ionization technique that often preserves the molecular ion. |
| Sensitivity | High sensitivity, especially with chemical ionization. | High sensitivity and specificity, particularly with Multiple Reaction Monitoring (MRM). |
| Throughput | Can be lower due to derivatization and longer run times. | Generally higher throughput. |
| Applications | Well-suited for fatty acid profiling and analysis of complex mixtures. | Ideal for targeted quantification of specific fatty acids and their metabolites. |
Fragmentation Patterns of Deuterated Fatty Acids
Understanding the fragmentation patterns of deuterated fatty acids in the mass spectrometer is crucial for their identification and quantification.
GC-MS of Fatty Acid Methyl Esters (FAMEs)
In GC-MS with Electron Ionization (EI), fatty acid methyl esters (FAMEs) undergo characteristic fragmentation. The presence of deuterium will shift the mass of the molecular ion and any fragments containing the deuterium label. For example, in the mass spectrum of a deuterated FAME, the molecular ion peak (M⁺) will be shifted by the number of deuterium atoms. Common fragment ions include those resulting from cleavage at the alpha- and beta-positions relative to the carbonyl group, as well as a series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups). The fragmentation pattern of the deuterated standard will be very similar to the unlabeled analyte, but the corresponding fragment ions will be shifted in mass.
LC-MS/MS of Free Fatty Acids
In LC-MS/MS with Electrospray Ionization (ESI), free fatty acids are typically analyzed in negative ion mode, forming [M-H]⁻ ions. Collision-Induced Dissociation (CID) of these ions can provide structural information. For monounsaturated fatty acids, fragmentation is often minimal.[5] However, for polyunsaturated fatty acids, more extensive fragmentation can occur. The presence of deuterium will result in a corresponding mass shift in the precursor ion and any fragment ions that retain the label. In targeted analysis using Multiple Reaction Monitoring (MRM), a specific precursor-to-product ion transition is monitored for both the unlabeled and the deuterated fatty acid. The mass shift in both the precursor and product ions for the deuterated standard ensures high specificity.
Quantitative Data Summary
The following tables summarize quantitative data for the analysis of various fatty acids using deuterated internal standards, as reported in the literature.
Table 1: Quantitative Performance of GC-MS Methods for Fatty Acid Analysis
| Fatty Acid | Deuterated Standard | Matrix | Derivatization | Linearity (R²) | LOD | LOQ | Reference |
| Various FAs | Deuterated FAME mix | Serum | Methylation | >0.99 | - | - | |
| EPA | - | - | Methylation | - | < 3% CV | 0.5 µg/ml | |
| Various FAs | Deuterated FA mix | Plasma Phospholipids | Methylation | >4 magnitudes | 0.18–38.3 fmol | - | [6] |
Table 2: Quantitative Performance of LC-MS/MS Methods for Fatty Acid Analysis
| Fatty Acid | Deuterated Standard | Matrix | Linearity (R²) | LOD | LOQ | Reference |
| Omega 3 & 6 FAs | Deuterated analogs | Human Plasma | >0.99 | 0.8–10.7 nmol/L | 2.4–285.3 nmol/L | [7] |
| Various HFAs | - | Milk | 0.990-0.998 | 0.1-0.9 ng/mL | 0.4-2.6 ng/mL | [8] |
| Various FAs | Deuterated analogs | Plant oils/Plasma | - | 5-100 nM | - |
Experimental Protocols
Protocol for GC-MS Analysis of Total Fatty Acids (as FAMEs)
This protocol is adapted from established lipidomics methodologies.
1. Sample Preparation and Lipid Extraction (Folch Method): a. To a known amount of sample (e.g., 100 µL of plasma), add a known amount of a suitable deuterated fatty acid internal standard (e.g., d35-Stearic acid). b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex thoroughly for 1 minute. d. Add 0.5 mL of 0.9% NaCl solution and vortex again. e. Centrifuge at 2000 x g for 5 minutes to separate the phases. f. Carefully collect the lower organic phase containing the lipids.
2. Saponification and Methylation: a. Evaporate the solvent from the collected organic phase under a stream of nitrogen. b. Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes to saponify the lipids. c. Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to methylate the fatty acids. d. Cool the sample and add 1 mL of hexane and 1 mL of water. e. Vortex and centrifuge to separate the phases. f. Collect the upper hexane layer containing the FAMEs.
3. GC-MS Analysis: a. Inject 1 µL of the FAMEs extract onto a suitable GC column (e.g., a polar capillary column). b. Use a temperature gradient to separate the FAMEs. c. Operate the mass spectrometer in Electron Ionization (EI) mode and acquire data in full scan or selected ion monitoring (SIM) mode.
Protocol for LC-MS/MS Analysis of Free Fatty Acids
This protocol is based on common practices for targeted lipidomics.[1]
1. Sample Preparation and Lipid Extraction: a. To a known amount of sample (e.g., 100 µL of plasma), add a known amount of the corresponding deuterated free fatty acid internal standards. b. Add 1 mL of isopropanol to precipitate proteins. c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes. d. Collect the supernatant containing the free fatty acids.
2. LC-MS/MS Analysis: a. Inject an aliquot of the supernatant onto a reverse-phase C18 column. b. Use a gradient elution with a mobile phase consisting of, for example, water with 0.1% formic acid and acetonitrile with 0.1% formic acid. c. Operate the mass spectrometer in negative Electrospray Ionization (ESI) mode. d. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the analysis of fatty acids using deuterated internal standards.
Eicosanoid Signaling Pathway
Caption: A simplified diagram of the eicosanoid signaling pathway originating from arachidonic acid.
Conclusion
Deuterated fatty acids are invaluable tools in modern mass spectrometry-based lipidomics. Their use as internal standards enables robust and accurate quantification of fatty acids in complex biological samples, while their application as metabolic tracers provides deep insights into lipid metabolism. This guide has provided a comprehensive overview of the key principles, methodologies, and applications of deuterated fatty acids in mass spectrometry, aiming to equip researchers with the knowledge to effectively incorporate these powerful tools into their studies.
References
- 1. lipid analysis by UPLC-MS or GC-MS? How to choose? - Chromatography Forum [chromforum.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apo.ansto.gov.au [apo.ansto.gov.au]
- 4. jeol.com [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. lipidmaps.org [lipidmaps.org]
Myristic Acid-d7 as a Tracer for Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotopes in Unraveling Lipid Metabolism
Lipidomics, the large-scale study of cellular lipids, is crucial for understanding numerous physiological and pathological processes, including metabolic diseases, cancer, and neurodegenerative disorders.[1] To move beyond static snapshots of the lipidome and understand the dynamic fluxes through metabolic pathways, researchers increasingly rely on stable isotope tracers.[2] Deuterium-labeled fatty acids, such as myristic acid-d7, serve as powerful tools to trace the metabolic fate of fatty acids within complex biological systems.[3]
Myristic acid (14:0), a saturated fatty acid found in sources like milk fat and coconut oil, is not merely an energy storage molecule but also a key precursor for the synthesis of more complex lipids and a component in protein acylation.[4][5] By introducing this compound into a biological system, its journey can be tracked as it is incorporated into various lipid species, elongated into other fatty acids, or metabolized through other pathways. This allows for the precise quantification of metabolic fluxes and provides insights into the regulation of lipid metabolism under various conditions.[6] This guide provides an in-depth overview of the application of this compound as a tracer in lipidomics, complete with experimental protocols, data interpretation, and its application in drug development.
Principles of Metabolic Labeling with this compound
Metabolic labeling with this compound involves introducing the deuterated fatty acid into cell cultures or in vivo models. The cells take up the labeled myristic acid and utilize it in the same manner as its unlabeled counterpart. The key principle is that the deuterium atoms act as a stable, non-radioactive tag, increasing the mass of the molecule. This mass shift allows for the differentiation and quantification of newly synthesized lipids from the pre-existing unlabeled lipid pool using mass spectrometry (MS).[2]
Upon entering the cell, this compound is activated to its coenzyme A derivative, d7-myristoyl-CoA.[4] This central metabolite can then enter several key pathways:
-
Incorporation into Complex Lipids: d7-myristoyl-CoA can be esterified into the glycerol backbone to form deuterated triglycerides (TGs), phospholipids (PLs) like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), and other complex lipids.
-
Fatty Acid Elongation: The 14-carbon chain of myristic acid can be extended by elongase enzymes to form longer-chain saturated fatty acids, such as palmitic acid (16:0) and stearic acid (18:0), which will also carry the deuterium label.
-
Protein N-Myristoylation: Myristic acid can be covalently attached to the N-terminal glycine residues of a variety of proteins, a modification that is crucial for their function and localization.
By measuring the abundance of these deuterated molecules over time, researchers can calculate synthesis rates, turnover, and flux through these interconnected pathways.
Key Metabolic Pathways Involving Myristic Acid
The metabolic journey of this compound begins with its activation and subsequent distribution into anabolic pathways. The diagram below illustrates the primary routes of its incorporation into complex glycerolipids.
Caption: Metabolic fate of this compound after cellular uptake.
Quantitative Data Presentation
Tracer studies using deuterated myristic acid allow for the quantification of its incorporation and transformation. The following table summarizes representative data from a study where rats were fed d3-Myristic acid (a similar deuterated variant), showing its appearance and that of its elongation products in plasma triglycerides over time.
| Time Point | d3-Myristic Acid (14:0) | d3-Palmitic Acid (16:0) | d3-Stearic Acid (18:0) |
| (nmol / mL plasma) | (nmol / mL plasma) | (nmol / mL plasma) | |
| 1 hour | 0.8 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.05 |
| 3 hours | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.4 ± 0.1 |
| 6 hours | 4.2 ± 0.8 | 2.1 ± 0.4 | 0.8 ± 0.2 |
| 12 hours | 3.1 ± 0.6 | 2.8 ± 0.5 | 1.2 ± 0.3 |
| 24 hours | 1.5 ± 0.3 | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Data adapted from a study on d3-myristic acid incorporation into plasma triglycerides in rats.[7] Values are presented as mean ± SE. |
This data clearly demonstrates not only the direct incorporation of the tracer into triglycerides but also the active elongation of myristic acid to palmitic and stearic acids within the biological system.[7]
Experimental Protocols
This section outlines a general protocol for a stable isotope labeling experiment in cultured mammalian cells using this compound, followed by lipid extraction and analysis.
Materials and Reagents
-
Adherent mammalian cell line (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed preferred
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (e.g., Myristic acid-12,12,13,13,14,14,14-d7)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Lipid extraction solvents: Chloroform, Methanol (LC-MS grade)
-
Internal standards for lipid classes (e.g., deuterated lipid mix)
-
Cell scraper and centrifuge tubes
Detailed Methodology
Step 1: Preparation of this compound Labeling Medium
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Prepare a fatty acid-free BSA solution (e.g., 10% w/v in sterile water).
-
To prepare the labeling medium, first warm the desired volume of cell culture medium (e.g., DMEM with 10% dialyzed FBS) to 37°C.
-
Complex the this compound with BSA by slowly adding the fatty acid stock solution to the BSA solution while stirring to achieve the desired molar ratio (e.g., 3:1).
-
Add the this compound/BSA complex to the warm culture medium to reach the final desired concentration (e.g., 50-100 µM).
-
Sterile-filter the final labeling medium.
Step 2: Cell Culture and Labeling
-
Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~70-80% confluency.
-
Aspirate the standard growth medium and wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired time course (e.g., 0, 1, 4, 8, 24 hours).
Step 3: Cell Harvesting and Lipid Extraction (Folch Method)
-
At each time point, aspirate the labeling medium and place the plate on ice.
-
Wash the cell monolayer twice with ice-cold PBS to remove any extracellular tracer.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells. Transfer the cell suspension to a glass tube.
-
Add an internal standard mix containing known quantities of deuterated lipids from each major class to be analyzed.
-
Add 2 mL of ice-cold chloroform. Vortex vigorously for 2 minutes.
-
Add 0.8 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer containing the lipids.
-
Carefully collect the lower organic layer using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid film in a known volume of a suitable solvent (e.g., 100 µL of isopropanol) for LC-MS analysis.
Step 4: LC-MS/MS Analysis
-
Perform lipid analysis using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., C18 reverse-phase column).
-
Set up the mass spectrometer to acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Use data-dependent or targeted acquisition methods to fragment ions of interest and confirm the presence of the d7-myristoyl moiety in complex lipids.
Application in Drug Development
Stable isotope tracers like this compound are invaluable in drug development for assessing the mechanism of action and off-target effects of candidate compounds on lipid metabolism. For example, inhibitors of fatty acid synthesis or lipid-modifying enzymes can be profiled by their ability to alter the incorporation of this compound into downstream lipid pools.
The workflow below illustrates how this compound can be integrated into a compound screening cascade to identify modulators of lipid metabolism.
Caption: Workflow for using this compound in drug screening.
This approach allows researchers to directly measure the functional impact of a drug on specific lipid metabolic pathways in a cellular context. For instance, a compound that inhibits diacylglycerol acyltransferase (DGAT) would be expected to decrease the incorporation of this compound into triglycerides, a quantifiable endpoint in this assay. This provides powerful, mechanism-based data early in the drug discovery process.
Conclusion
This compound is a versatile and powerful tracer for dissecting the complexities of lipid metabolism. Its application in conjunction with modern mass spectrometry-based lipidomics platforms enables the quantitative analysis of dynamic processes such as fatty acid elongation and incorporation into complex lipids. For researchers in both academic and industrial settings, particularly in the realm of drug development, leveraging this compound provides a robust method to elucidate metabolic pathways, identify novel drug targets, and characterize the mechanism of action of therapeutic compounds. The detailed protocols and conceptual frameworks presented in this guide offer a solid foundation for the successful implementation of this technique to advance our understanding of lipid biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. escholarship.org [escholarship.org]
- 3. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Myristoylation and the Application of Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-myristoylation, a critical lipid modification, and details the advanced proteomic techniques utilizing stable isotope labeling to quantitatively analyze the myristoylated proteome. We will delve into the core mechanisms, present detailed experimental protocols, showcase quantitative data, and illustrate key processes with diagrams to empower researchers in their scientific and drug discovery endeavors.
The Core Biology of N-Myristoylation
N-myristoylation is an irreversible post-translational modification (PTM) involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and is fundamental to a vast array of cellular processes.[3][4] In humans, two isozymes, NMT1 and NMT2, perform this function.[5][6]
The process can occur in two ways:
-
Co-translationally: The most common pathway, where myristate is attached to the nascent polypeptide chain in the cytoplasm shortly after the initiator methionine is cleaved by methionine aminopeptidase (MetAP), exposing the N-terminal glycine.[5][7]
-
Post-translationally: This occurs after a protein is fully synthesized and is typically initiated by the cleavage of the protein by a protease, such as a caspase during apoptosis, which exposes an internal glycine residue that then becomes the N-terminus for NMT to act upon.[3][5]
N-myristoylation is crucial for mediating protein-membrane interactions and protein-protein interactions.[7][8] It facilitates the localization of proteins to the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[7] This targeting is essential for the function of hundreds of proteins involved in signal transduction, including G-protein alpha subunits, tyrosine kinases (like Src-family kinases), and scaffolding proteins.[7][9][10] The hydrophobicity of the myristoyl group is often insufficient for stable membrane anchoring alone and frequently works in concert with a second signal, such as palmitoylation or a polybasic region, to ensure robust membrane association.[1]
The Myristoyl Switch: A Mechanism of Signal Regulation
Many myristoylated proteins employ a "myristoyl switch" mechanism to regulate their localization and activity.[5] In its inactive state, the myristoyl group is sequestered within a hydrophobic pocket of the protein.[1] A conformational change, often triggered by ligand binding or phosphorylation, expels the myristoyl group, allowing it to engage with membranes or other proteins, thereby activating downstream signaling.[1][5]
N-Myristoylation in Signaling: The Src Kinase Pathway
A classic example of N-myristoylation's role is in the activation of Src, a non-receptor tyrosine kinase. Myristoylation is required for Src to localize to the plasma membrane, where it can interact with upstream activators (like receptor tyrosine kinases) and downstream substrates. Inhibition of N-myristoylation prevents this membrane targeting, rendering the kinase non-functional and blocking its signaling cascade, which is often implicated in cancer progression.[10][11]
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NMT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]
A Technical Guide to Myristic Acid-d7 for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Myristic acid-d7, a deuterated internal standard crucial for accurate quantification of myristic acid in various biological matrices. This document outlines key suppliers, purity specifications, detailed experimental protocols for its use in mass spectrometry-based quantification, and its application in studying protein N-myristoylation signaling pathways.
Sourcing and Purity of this compound
The selection of a high-purity internal standard is paramount for the accuracy and reliability of quantitative assays. This compound is available from several reputable suppliers, with purity specifications varying between them. A summary of prominent suppliers and their stated purity levels is provided in Table 1.
| Supplier | Stated Purity | Method of Analysis |
| Cayman Chemical | ≥99% deuterated forms (d1-d7) | Not Specified |
| MedChemExpress | 99.80% | HPLC |
| MedKoo Biosciences | >98% | Not Specified |
| Cambridge Isotope Laboratories, Inc. | 98% (Chemical Purity) | Not Specified |
Table 1. Leading suppliers of this compound and their respective purity specifications. Researchers should consult the certificate of analysis from their chosen supplier for batch-specific purity information.
Experimental Protocols: Quantitative Analysis of Myristic Acid using this compound Internal Standard
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of endogenous myristic acid. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantification of Myristic Acid by GC-MS
This protocol outlines the analysis of total fatty acids, including myristic acid, from biological samples such as plasma or tissues.[1]
2.1.1. Materials and Reagents
-
This compound internal standard solution (e.g., 10 µg/mL in ethanol)
-
Myristic acid calibration standards
-
Methanol
-
Hydrochloric acid (HCl)
-
Iso-octane
-
Pentafluorobenzyl bromide (PFB-Br) derivatizing agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile
2.1.2. Sample Preparation and Extraction
-
Sample Aliquoting: To 200 µL of plasma or a known amount of tissue homogenate, add a precise volume of the this compound internal standard solution.
-
Acidification and Extraction: Add methanol and acidify with HCl. Extract the fatty acids by adding iso-octane, vortexing, and centrifuging to separate the layers.
-
Solvent Evaporation: Transfer the organic (iso-octane) layer to a new tube and evaporate to dryness under a stream of nitrogen.
2.1.3. Derivatization
-
Reconstitute the dried extract in a solution of 1% PFB-Br in acetonitrile and 1% DIPEA in acetonitrile.
-
Incubate at room temperature for 20-30 minutes to form pentafluorobenzyl esters of the fatty acids.
-
Dry the sample again under nitrogen and reconstitute in iso-octane for GC-MS analysis.
2.1.4. GC-MS Instrumental Parameters
-
GC System: Agilent or equivalent gas chromatograph.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Injection Mode: Splitless.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 20 °C/min, and hold for 10 minutes.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for myristic acid-PFB ester and this compound-PFB ester.
Quantification of Myristic Acid by LC-MS/MS
This protocol is suitable for the analysis of free fatty acids in biological fluids.[2]
2.2.1. Materials and Reagents
-
This compound internal standard solution
-
Myristic acid calibration standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate
2.2.2. Sample Preparation
-
Protein Precipitation: To 100 µL of plasma or serum, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2.2.3. LC-MS/MS Instrumental Parameters
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both myristic acid and this compound.
Application in Studying Protein N-Myristoylation
This compound can be used in metabolic labeling studies to investigate protein N-myristoylation, a crucial lipid modification that affects protein localization and function.
Overview of N-Myristoylation Signaling
Protein N-myristoylation is the covalent attachment of myristate to the N-terminal glycine of a protein, a reaction catalyzed by N-myristoyltransferase (NMT).[3][4] This modification is critical for the function of numerous signaling proteins, including those involved in cell growth, differentiation, and apoptosis.[3][5]
Experimental Workflow for Metabolic Labeling
Researchers can introduce this compound into cell culture media to metabolically label newly synthesized myristoylated proteins. The workflow for such an experiment is outlined below.
Conclusion
This compound is an indispensable tool for researchers requiring accurate quantification of myristic acid and for those investigating the critical role of N-myristoylation in cellular signaling. The methodologies and information presented in this guide are intended to provide a solid foundation for the successful application of this deuterated internal standard in a research setting. It is recommended to optimize the provided protocols for specific instrumentation and biological matrices to ensure the highest quality data.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Two N-Myristoyltransferase Isozymes Play Unique Roles in Protein Myristoylation, Proliferation, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Protein Myristoylation: A Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Protein N-myristoylation, the covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein, is a critical co- and post-translational modification that governs a vast array of cellular processes. This irreversible lipid modification, catalyzed by N-myristoyltransferase (NMT), plays a pivotal role in mediating protein-membrane interactions, facilitating signal transduction cascades, and directing protein-protein interactions. Dysregulation of myristoylation is increasingly implicated in the pathophysiology of numerous diseases, including cancer, infectious diseases, and inflammatory disorders, making NMT a compelling therapeutic target. This technical guide provides an in-depth exploration of the biological significance of protein myristoylation, detailed experimental protocols for its study, and a summary of quantitative data to aid researchers, scientists, and drug development professionals in this dynamic field.
Introduction to Protein N-Myristoylation
N-myristoylation is a highly specific and generally irreversible lipid modification that occurs in a wide range of eukaryotic and viral proteins.[1] The process involves the enzymatic transfer of myristate from myristoyl-Coenzyme A (myristoyl-CoA) to the α-amino group of an N-terminal glycine residue.[2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT), which is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[2] In humans, two NMT isozymes, NMT1 and NMT2, have been identified.[3]
The attachment of the hydrophobic myristoyl moiety significantly increases the lipophilicity of the modified protein, thereby promoting its association with cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[4] This membrane targeting is crucial for the proper subcellular localization and function of a multitude of proteins involved in vital cellular pathways.
The Molecular Mechanism of N-Myristoylation
The enzymatic reaction catalyzed by NMT follows an ordered Bi-Bi kinetic mechanism.[5] First, myristoyl-CoA binds to the enzyme, inducing a conformational change that creates a binding site for the protein substrate. The N-terminal glycine of the substrate protein then performs a nucleophilic attack on the thioester bond of myristoyl-CoA, leading to the formation of a stable amide bond and the release of Coenzyme A. Finally, the myristoylated protein is released from the enzyme.
Biological Significance of Protein Myristoylation
Membrane Targeting and Protein Trafficking
A primary function of N-myristoylation is to anchor proteins to cellular membranes.[6] The weak hydrophobic interaction of the myristoyl group with the lipid bilayer is often insufficient for stable membrane association and frequently requires a "second signal". This second signal can be a stretch of basic amino acids that interact electrostatically with acidic phospholipids in the membrane (a "myristoyl-electrostatic switch") or a second lipid modification, such as palmitoylation.[1][7] This dual-signal mechanism allows for precise spatial and temporal control of protein localization.
Signal Transduction
Myristoylation is indispensable for the function of numerous key signaling proteins. By localizing these proteins to specific membrane compartments, myristoylation facilitates their interaction with upstream activators and downstream effectors, thereby enabling the propagation of cellular signals.
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating cell growth, differentiation, and survival.[8] Myristoylation of the N-terminal glycine is essential for their localization to the plasma membrane and subsequent activation.[9] Non-myristoylated forms of Src are cytosolic and transformation-defective.[9]
Heterotrimeric G-proteins are crucial molecular switches in signal transduction, coupling G-protein-coupled receptors (GPCRs) to various intracellular effectors.[10] The α-subunits of the Gi/o family are N-terminally myristoylated, which facilitates their membrane association and interaction with the βγ-subunits and GPCRs.[11] Myristoylation also allosterically influences the conformation and nucleotide binding properties of the Gα subunit.[11]
Apoptosis
Myristoylation also plays a critical role in the regulation of apoptosis, or programmed cell death.[2] In a fascinating example of post-translational myristoylation, the pro-apoptotic protein Bid is cleaved by caspase-8 during apoptosis, exposing an internal glycine residue.[3] This newly exposed N-terminal glycine is then myristoylated by NMT, which targets the truncated Bid (tBid) to the mitochondrial membrane, where it induces the release of cytochrome c and triggers the apoptotic cascade.[12]
Protein Myristoylation in Disease and as a Therapeutic Target
Given its fundamental role in cellular signaling, it is not surprising that aberrant myristoylation is implicated in various diseases.
Cancer
Elevated NMT activity and the myristoylation of oncoproteins, such as Src, are associated with cancer progression.[13][14] Increased myristoylation can lead to the mislocalization and constitutive activation of signaling proteins that drive cell proliferation and survival.[2] Consequently, NMT is emerging as a promising target for anticancer drug development.[13]
Infectious Diseases
Many viral and parasitic proteins require myristoylation by the host cell's NMT for their function and replication.[5] For instance, the Gag polyprotein of HIV-1 must be myristoylated for its transport to the plasma membrane, assembly, and budding of new virions.[5] Similarly, NMT is essential for the viability of various pathogenic fungi and protozoa, making it an attractive target for the development of novel anti-infective agents.[15]
Quantitative Analysis of Protein Myristoylation
The following tables summarize quantitative data on the effects of myristoylation on protein function.
Table 1: Effect of Myristoylation on Membrane Affinity
| Protein | Organism | Method | Kd (Myristoylated) | Kd (Non-myristoylated) | Reference |
| Hippocalcin | Bovine | Surface Plasmon Resonance | ~10-7 M | >10-4 M | [16] |
| c-Src | Chicken | Not specified | Membrane-associated | Cytoplasmic | [9] |
| Gαi1 | Human | Reconstitution with lipid vesicles | Binds to membranes | Does not bind | [11] |
Table 2: N-Myristoyltransferase Inhibitor Activity
| Inhibitor | Target NMT | IC50 | Assay Method | Reference |
| DDD85646 | Leishmania donovani NMT | 2.3 nM | Scintillation proximity assay | [5] |
| Compound 1 | Trypanosoma brucei NMT | <10 nM | Not specified | [15] |
| PCLX-001 | Human NMT1/2 | Not specified (effective in vivo) | Cell viability and tumor growth assays | [14] |
| ZINC Database Hits | Human NMT1 | Micromolar range | Fluorescence-based assay | [5] |
Experimental Protocols for Studying Protein Myristoylation
Metabolic Labeling of Myristoylated Proteins
This protocol allows for the direct detection of myristoylated proteins in cultured cells.
Protocol:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling:
-
For radioactive labeling, replace the culture medium with a serum-free medium containing [3H]myristic acid (typically 0.5-1 mCi/mL) and incubate for 4-6 hours.[17]
-
For non-radioactive labeling, use a bio-orthogonal analog such as azidomyristate (12-azidododecanoic acid) at a concentration of 25-50 µM for a similar incubation period.[18]
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Protein Separation: Separate the proteins by SDS-PAGE.
-
Detection:
-
For radioactive samples, perform fluorography or autoradiography to visualize the labeled proteins.[17]
-
For non-radioactive samples, perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorophore) to the azido group, followed by detection via streptavidin blotting or fluorescence imaging.[18]
-
In Vitro N-Myristoyltransferase (NMT) Activity Assay
This fluorescence-based assay allows for the quantification of NMT activity and the screening of potential inhibitors.[1]
Materials:
-
Recombinant human NMT1 or NMT2
-
Myristoyl-CoA
-
Peptide substrate (e.g., a peptide corresponding to the N-terminus of a known myristoylated protein like c-Src)
-
7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
-
Assay buffer: 20 mM potassium phosphate (pH 7.9-8.0), 0.5 mM EDTA, 0.1% (v/v) Triton X-100
-
96-well black microplates
Protocol:
-
Prepare solutions of NMT, myristoyl-CoA, peptide substrate, and CPM in the assay buffer.
-
In a 96-well plate, combine 50 μL of NMT solution (final concentration ~6.3 nM), 25 μL of myristoyl-CoA solution, and 10 μL of CPM solution (final concentration 8 μM).[1] For inhibitor screening, add the inhibitor at this step.
-
Initiate the reaction by adding 15 μL of the peptide substrate solution.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 470 nm at 1-minute intervals for 30 minutes at 25°C.[1] The increase in fluorescence corresponds to the production of Coenzyme A, which reacts with CPM.
Mass Spectrometry-Based Identification of Myristoylated Proteins
This protocol outlines a general workflow for the identification of myristoylated proteins from a complex mixture.
Protocol:
-
Sample Preparation: Lyse cells or tissues and digest the proteins with a protease (e.g., trypsin).
-
Enrichment of Myristoylated Peptides (Optional but Recommended):
-
If using bio-orthogonal labeling, enrich the tagged peptides using affinity purification (e.g., streptavidin beads for biotin-tagged peptides).
-
Alternatively, hydrophobic interaction chromatography can be used to enrich for lipidated peptides.[7]
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra, specifying N-terminal myristoylation as a variable modification.
-
Co-Immunoprecipitation (Co-IP) of Myristoylated Proteins and their Interactors
This protocol is used to identify protein-protein interactions involving a myristoylated protein of interest.
Protocol:
-
Cell Lysis: Lyse cells expressing the myristoylated protein of interest in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clearing the Lysate: Incubate the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the myristoylated protein of interest.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the protein of interest and suspected interacting partners, or by mass spectrometry for unbiased identification of interacting proteins.[20]
Conclusion
Protein N-myristoylation is a fundamental and widespread post-translational modification with profound implications for cellular function and human health. Its role in mediating membrane association and regulating key signaling pathways underscores its importance in maintaining cellular homeostasis. The growing understanding of the involvement of myristoylation in cancer and infectious diseases has positioned NMT as a highly attractive therapeutic target. The experimental approaches detailed in this guide provide a robust toolkit for researchers to further unravel the complexities of protein myristoylation and to accelerate the development of novel therapeutics that target this critical cellular process.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myristoylation - Wikipedia [en.wikipedia.org]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 7. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src family kinase - Wikipedia [en.wikipedia.org]
- 9. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 11. Myristoylation exerts direct and allosteric effects on Gα conformation and dynamics in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for the visualization and identification of S-palmitoylated proteins in HCT-116 cells using metabolic labeling via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]
- 16. High-affinity interaction of the N-terminal myristoylation motif of the neuronal calcium sensor protein hippocalcin with phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of co- and posttranslational protein N-myristoylation by metabolic labeling in an insect cell-free protein synthesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mass spectrometry analysis of synthetically myristoylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Metabolic Labeling with Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with fatty acids has emerged as a powerful and indispensable tool for interrogating the complex roles of lipids in cellular physiology and disease. By introducing fatty acid analogs bearing unique chemical reporters—such as radioisotopes, fluorescent tags, stable isotopes, or bioorthogonal handles—researchers can trace their incorporation into various lipid species, monitor their trafficking between organelles, and identify their covalent attachment to proteins. This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data analysis strategies for effectively employing metabolic labeling with fatty acids in a research setting.
Fatty acids are fundamental building blocks for a diverse array of lipids, including triglycerides, phospholipids, and sphingolipids, which are essential for membrane structure, energy storage, and cell signaling.[1] Dysregulation of fatty acid metabolism is a hallmark of numerous pathologies, including metabolic disorders, cardiovascular diseases, neurodegenerative conditions, and cancer.[2] Metabolic labeling techniques offer a dynamic window into these processes, enabling the elucidation of metabolic pathways, the identification of novel drug targets, and the assessment of therapeutic efficacy.[2][3]
This guide will detail the various classes of fatty acid probes, provide step-by-step protocols for their application in cell culture, and describe downstream analytical techniques such as fluorescence microscopy, mass spectrometry, and flow cytometry. Furthermore, it will present key signaling pathways amenable to study with these methods and offer troubleshooting guidance to ensure robust and reproducible results.
Core Principles of Metabolic Labeling with Fatty Acids
The central principle of metabolic labeling with fatty acids involves providing cells with a modified fatty acid that can be taken up and utilized by the cell's endogenous metabolic machinery. These fatty acid "probes" or "analogs" are designed to mimic their natural counterparts, allowing them to be incorporated into complex lipids and acylated onto proteins. The modification, or "label," allows for the subsequent detection and analysis of the molecules that have incorporated the fatty acid probe.
There are four main classes of fatty acid probes, each with distinct advantages and applications:
-
Radiolabeled Fatty Acids: Traditionally, fatty acids labeled with radioisotopes like tritium (³H) or carbon-14 (¹⁴C) have been used to trace metabolic pathways.[4] While highly sensitive, their use requires specialized handling and disposal procedures.
-
Fluorescently Labeled Fatty Acids: These probes are conjugated to a fluorophore, enabling direct visualization of their uptake, localization, and trafficking within living or fixed cells using fluorescence microscopy.[][6] Common fluorophores include BODIPY, NBD, and various cyanine dyes.[]
-
Stable Isotope-Labeled Fatty Acids: These analogs contain heavy isotopes, such as deuterium (²H) or carbon-13 (¹³C), which can be distinguished from their naturally abundant, lighter counterparts by mass spectrometry.[7] This allows for the precise quantification of fatty acid flux through various metabolic pathways.[7]
-
Bioorthogonal Fatty Acid Probes: These probes contain a chemically inert functional group, such as an alkyne or an azide, that can be specifically and efficiently reacted with a complementary reporter molecule in a process known as "click chemistry." This two-step labeling strategy offers high sensitivity and versatility for a wide range of applications, including proteomics and imaging.[8]
Quantitative Data for Fatty Acid Probes
The selection of an appropriate fatty acid probe is critical for the success of a metabolic labeling experiment. The following tables summarize key quantitative data for commonly used fluorescent and stable isotope-labeled fatty acid probes.
Table 1: Properties of Common Fluorescent Fatty Acid Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications | Commercial Suppliers |
| BODIPY FL | ~505 | ~511 | Bright, photostable green fluorescence; low environmental sensitivity. Used for imaging lipid droplets and trafficking.[8][9][10] | Thermo Fisher Scientific, Cayman Chemical, Avanti Polar Lipids |
| NBD | ~466 | ~539 | Environmentally sensitive; fluorescence increases in nonpolar environments. Used for membrane studies.[1][11] | Avanti Polar Lipids, Thermo Fisher Scientific |
| Dansyl | ~336 | ~516 | Environmentally sensitive; exhibits a large emission spectral shift upon protein binding.[12] | Thermo Fisher Scientific |
| Pyrene | ~343 | ~378 (monomer), ~470 (excimer) | Forms excimers at high concentrations, leading to a red-shifted emission. Used to study membrane fluidity.[1] | Thermo Fisher Scientific |
| TopFluor™ | Varies | Varies | A range of BODIPY-based dyes with different spectral properties.[13] | Avanti Polar Lipids |
| PeroxiSPY™ | 555 or 650 | 565 or 670 | High specificity for peroxisomes.[14] | Commercially available through various vendors. |
Table 2: Common Stable Isotope-Labeled Fatty Acids and their Mass Shifts
| Isotope | Labeled Fatty Acid Example | Mass Shift (Da) | Applications | Commercial Suppliers |
| Deuterium (²H) | Palmitic acid-d31 | +31 | Tracing fatty acid metabolism and oxidation.[15] | Sigma-Aldrich, Cambridge Isotope Laboratories, Cayman Chemical |
| Carbon-13 (¹³C) | Oleic acid-¹³C18 | +18 | Metabolic flux analysis, quantifying de novo lipogenesis.[15] | Sigma-Aldrich, Cambridge Isotope Laboratories, MedchemExpress |
| Nitrogen-15 (¹⁵N) | Used in lipid head groups | Varies | Tracing phospholipid metabolism.[] | Cambridge Isotope Laboratories |
| Oxygen-18 (¹⁸O) | Used in carboxyl group | +2 or +4 | Studying lipid hydrolysis and esterification. | Sigma-Aldrich |
Experimental Protocols
This section provides detailed methodologies for key metabolic labeling experiments.
Protocol 1: Metabolic Labeling of Cultured Cells with Alkyne-Modified Fatty Acids and Click Chemistry
This protocol describes the labeling of cellular lipids and proteins with an alkyne-containing fatty acid, followed by fluorescent detection using click chemistry.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549)
-
Complete cell culture medium
-
Fatty acid-free bovine serum albumin (BSA)
-
Alkyne-modified fatty acid (e.g., 17-octadecynoic acid; 17-ODYA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail:
-
Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Copper(I)-stabilizing ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Fatty Acid Labeling Medium: Prepare a stock solution of the alkyne-modified fatty acid in DMSO. Complex the fatty acid with fatty acid-free BSA in serum-free medium to a final concentration of 25-100 µM.[8]
-
Metabolic Labeling: Remove the culture medium from the cells and wash once with warm PBS. Add the fatty acid labeling medium to the cells and incubate for 4-24 hours at 37°C in a CO₂ incubator.
-
Cell Fixation and Permeabilization: After incubation, remove the labeling medium and wash the cells three times with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[17] Wash twice with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[17]
-
Click Reaction: Prepare the click chemistry reaction cocktail according to the manufacturer's instructions. A typical cocktail contains the azide-fluorophore, CuSO₄, a copper-stabilizing ligand, and a reducing agent in a buffer.
-
Staining: Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.
-
Washing and Counterstaining: Wash the cells three times with PBS. If desired, counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash the cells a final time with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization by fluorescence microscopy.
Protocol 2: Live-Cell Imaging of Fatty Acid Uptake and Trafficking with Fluorescent Probes
This protocol describes the use of a fluorescently labeled fatty acid to visualize its uptake and subcellular localization in real-time.
Materials:
-
Cultured mammalian cells
-
Live-cell imaging medium
-
Fluorescently labeled fatty acid (e.g., BODIPY FL C₁₆)
-
Organelle-specific fluorescent trackers (e.g., MitoTracker Red, ER-Tracker Blue-White)
-
Live-cell imaging system (e.g., confocal microscope with an environmental chamber)
Procedure:
-
Cell Preparation: Seed cells in a glass-bottom imaging dish suitable for live-cell microscopy.
-
Labeling Solution Preparation: Prepare a working solution of the fluorescently labeled fatty acid in live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.
-
Live-Cell Labeling: Replace the culture medium with the labeling solution. If co-localization studies are planned, add organelle-specific trackers according to the manufacturer's protocols.
-
Imaging: Immediately place the dish on the microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Time-Lapse Acquisition: Acquire images at regular intervals to monitor the uptake and trafficking of the fluorescent fatty acid over time. Use appropriate filter sets for the chosen fluorophores.
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fatty acid probe and quantify its fluorescence intensity in different organelles over time.
Protocol 3: Tracing Fatty Acid Metabolism with Stable Isotope-Labeled Probes and Mass Spectrometry
This protocol outlines the general workflow for using stable isotope-labeled fatty acids to trace their metabolic fate using mass spectrometry.
Materials:
-
Cultured cells or animal model
-
Stable isotope-labeled fatty acid (e.g., ¹³C₁₆-Palmitic Acid)
-
Cell lysis buffer
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Metabolic Labeling: Culture cells in a medium supplemented with the stable isotope-labeled fatty acid for a defined period. For in vivo studies, administer the labeled fatty acid to the animal model.[15]
-
Sample Collection and Quenching: Harvest the cells or tissues and immediately quench metabolic activity, typically by rapid freezing in liquid nitrogen or by adding a cold quenching solution.
-
Lipid Extraction: Extract the total lipids from the samples using a standard method such as the Folch or Bligh-Dyer extraction.[9] This involves a biphasic extraction with chloroform, methanol, and water.
-
Sample Preparation for MS: Dry the lipid extract under a stream of nitrogen. The sample may require derivatization, such as conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.[18] Reconstitute the sample in a solvent compatible with the MS system.
-
Mass Spectrometry Analysis: Analyze the lipid extract by LC-MS or GC-MS. The mass spectrometer will detect the mass shift of the lipid species that have incorporated the stable isotope-labeled fatty acid.[19]
-
Data Analysis: Process the mass spectrometry data to identify and quantify the labeled lipid species. Calculate the isotopic enrichment to determine the flux of the fatty acid through different metabolic pathways.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involved in fatty acid metabolism and a typical experimental workflow for metabolic labeling.
Signaling Pathways
Caption: Key pathways in fatty acid metabolism and their regulation.
The peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a crucial role in regulating lipid metabolism.[2][15] Fatty acids and their derivatives can act as ligands for PPARs, leading to the activation of genes involved in fatty acid oxidation.[20] Sterol regulatory element-binding proteins (SREBPs) are another family of transcription factors that control the synthesis of fatty acids and cholesterol.[21][22] When cellular sterol levels are low, SREBPs are activated and induce the expression of genes encoding enzymes for lipogenesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN).[23][24]
Experimental Workflow
Caption: A generalized workflow for metabolic labeling experiments.
Troubleshooting
Successful metabolic labeling experiments require careful optimization and attention to detail. Below are some common issues and potential solutions:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Insufficient probe concentration or incubation time.- Poor solubility or cellular uptake of the probe.- High levels of endogenous fatty acids competing with the probe. | - Optimize probe concentration and incubation time.- Use a carrier protein like fatty acid-free BSA to improve solubility.- Pre-incubate cells in serum-free or delipidated medium. |
| High Background Signal (Fluorescence) | - Incomplete removal of unbound probe.- Non-specific binding of the probe or detection reagents. | - Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before adding detection reagents.- Use a quenching agent for extracellular fluorescence.[25] |
| Cell Toxicity | - High concentration of the fatty acid probe or DMSO.- Toxicity of the click chemistry reagents. | - Perform a dose-response curve to determine the optimal, non-toxic probe concentration.- Ensure the final DMSO concentration is low (<0.5%).- Use copper-chelating ligands to minimize copper toxicity in click reactions. |
| Variability Between Replicates | - Inconsistent cell seeding density.- Variations in probe preparation or incubation conditions. | - Ensure uniform cell seeding.- Prepare fresh probe solutions for each experiment and maintain consistent incubation parameters. |
Conclusion
Metabolic labeling with fatty acids provides a versatile and powerful platform for dissecting the intricate roles of lipids in cellular function and disease. The choice of fatty acid probe and analytical technique should be tailored to the specific research question. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively implement these techniques to gain novel insights into fatty acid metabolism, paving the way for new diagnostic and therapeutic strategies. The continued development of novel probes and analytical methods promises to further expand the capabilities of this exciting field.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. High-throughput Relative Quantification of Fatty Acids by 12-plex Isobaric Labeling and Microchip Capillary Electrophoresis - Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cayman Chemical Cellular Fatty Acid (C16) Uptake Assay Kit [labonline.com.au]
- 8. BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) 1 mg [thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. BODIPY™ FL C16 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Hexadecanoic Acid) 1 mg [thermofisher.com]
- 11. avantiresearch.com [avantiresearch.com]
- 12. AVANTI POLAR LIPIDS [interchim.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - Alex - The Leukodystrophy Charity [alextlc.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 17. avantiresearch.com [avantiresearch.com]
- 18. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Myristic Acid-d7: A Technical Guide to Safe Handling for Research Professionals
Introduction
Myristic acid-d7, the deuterated form of myristic acid, is a saturated fatty acid utilized as an internal standard in mass spectrometry-based research, particularly in lipidomics and metabolic studies.[1][2] While the toxicological properties of the deuterated form have not been extensively studied, the safety profile is expected to be comparable to its non-deuterated counterpart, myristic acid. This guide synthesizes available safety data and provides handling protocols to ensure the well-being of researchers and maintain the integrity of scientific experiments.
Hazard Identification and Classification
Myristic acid is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][4] However, in its pure, concentrated form, it can pose some risks. It is considered irritating to the eyes, respiratory system, and skin.[5][6][7]
Summary of Potential Hazards:
| Hazard | Description |
| Eye Irritation | May cause serious eye irritation, leading to redness, pain, and blurred vision.[5][8] |
| Skin Irritation | Can cause moderate skin inflammation, especially with repeated or prolonged contact.[5] Pre-existing skin conditions or open wounds may increase susceptibility. |
| Respiratory Irritation | Inhalation of dust can irritate the respiratory tract.[5] Individuals with pre-existing respiratory conditions may be more vulnerable. |
| Ingestion | While not classified as harmful by ingestion, it may cause gastrointestinal discomfort, including nausea and vomiting.[3][5] |
Toxicological Data
Publicly available toxicity data for this compound is limited. The following data for myristic acid provides a relevant reference point.
| Metric | Value | Species | Source |
| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | [3][4] |
Myristic acid has a low order of acute oral toxicity in rodents.[9][10] It did not show mutagenic effects in in-vitro bacterial or mammalian cell systems.[9]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is crucial to minimize exposure and maintain chemical stability.
Experimental Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Handling Procedures:
-
Avoid all personal contact, including inhalation of dust.[5]
-
Use in a well-ventilated area, preferably a chemical fume hood.[5]
-
Minimize dust generation and accumulation during handling.[7]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5][8]
-
Wash hands thoroughly after handling.[5]
-
Wear appropriate personal protective equipment (PPE).[5]
Storage Conditions:
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][11]
-
Protect from physical damage.[5]
-
Recommended storage temperature is -20°C for long-term stability.[1]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][11] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[7][11] |
| Respiratory Protection | If dust is generated and exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][11] |
First-Aid and Emergency Procedures
Emergency Response Workflow:
Caption: Emergency procedures for this compound exposure.
First-Aid Measures:
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[11]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do so. Seek medical attention.[11]
-
Ingestion: Clean the mouth with water. Do not induce vomiting. Seek medical attention.[8][11]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[11]
-
Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]
Accidental Release Measures:
-
Minor Spills: Sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[5][11]
-
Major Spills: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE. Prevent the material from entering drains or waterways.[5]
Experimental Protocols for Safety Assessment
-
In Vitro Cytotoxicity Assays: To determine the concentration at which the compound is toxic to cultured cells.
-
Skin and Eye Irritation Tests: Often conducted using in vitro models or, historically, animal models to assess the potential for irritation.
-
Acute Toxicity Studies: To determine the LD50 (the dose that is lethal to 50% of a test population) via different routes of exposure (oral, dermal, inhalation).
-
Genotoxicity Assays: To evaluate the potential of the compound to damage genetic material.
Researchers should consult relevant OECD (Organisation for Economic Co-operation and Development) guidelines for detailed protocols on chemical safety testing.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[11]
Disclaimer: This guide is intended for informational purposes only and is based on the safety data available for myristic acid. It is not a substitute for a formal safety data sheet (SDS) and professional judgment. Researchers should always consult the specific SDS for any chemical they are working with and adhere to their institution's safety protocols.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Myristic acid (12,12,13,13,14,14,14-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. acme-hardesty.com [acme-hardesty.com]
- 9. Safety assessment of myristic acid as a food ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clean safety profile for myristic acid as a food ingredient [foodnavigator.com]
- 11. fishersci.com [fishersci.com]
Methodological & Application
Application Note and Protocol for the Use of Myristic acid-d7 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids in biological matrices is crucial for understanding their roles in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the complexity of biological samples and the multi-step sample preparation process can introduce variability. The use of a stable isotope-labeled internal standard is essential to correct for analyte losses during sample preparation and variations in instrument response, thereby ensuring the accuracy and precision of quantification.[1] Myristic acid-d7, a deuterated analog of myristic acid, is an excellent internal standard for the analysis of saturated and unsaturated fatty acids due to its chemical similarity to the analytes of interest and its distinct mass-to-charge ratio.[2][3] This document provides a detailed protocol for the use of this compound as an internal standard for the quantification of fatty acids in biological samples by GC-MS.
Data Presentation
The use of this compound as an internal standard in GC-MS-based fatty acid analysis typically yields excellent quantitative performance. While specific validation data for this compound is not always detailed in literature, the following tables summarize the typical performance characteristics of GC-MS methods for fatty acid quantification using deuterated internal standards.
| Parameter | Typical Value | Notes |
| **Linearity (R²) ** | > 0.99 | Over a concentration range of 0.1 to 100 µg/mL. |
| Accuracy (% Recovery) | 85-115% | Varies depending on the matrix and extraction method. |
| Precision (% RSD) | < 15% | For both intra- and inter-day precision. |
| Limit of Detection (LOD) | 0.1-1.0 ng/mL | Dependent on the specific analyte and instrument sensitivity. |
| Limit of Quantification (LOQ) | 0.4-3.0 ng/mL | Typically 3-5 times the LOD.[4] |
Table 1: Typical Quantitative Performance of GC-MS Fatty Acid Analysis with a Deuterated Internal Standard.
Experimental Protocols
This section details the methodologies for sample preparation, derivatization, and GC-MS analysis. Two common derivatization techniques are presented: esterification to form Fatty Acid Methyl Esters (FAMEs) and silylation to form Trimethylsilyl (TMS) esters.
Materials and Reagents
-
This compound (≥98% isotopic purity)
-
Fatty acid standards (for calibration curve)
-
Solvents: Hexane, Methanol, Chloroform, Isooctane (all HPLC or GC grade)
-
Reagents for FAME derivatization: Boron trifluoride (BF3) in methanol (14%), or Acetyl chloride
-
Reagents for TMS derivatization: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous sodium sulfate
-
Nitrogen gas (high purity)
-
Glassware: screw-cap test tubes, conical vials, Pasteur pipettes
Sample Preparation: Lipid Extraction (Folch Method)
This protocol is suitable for plasma, serum, tissue homogenates, and cell pellets.
-
To a 2 mL glass vial, add 100 µL of the biological sample.
-
Add a known amount of this compound internal standard solution (e.g., 10 µL of a 100 µg/mL solution in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas at room temperature.
Derivatization
This is a widely used method for fatty acid analysis.
-
To the dried lipid extract, add 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
The sample is now ready for GC-MS analysis.
This method is effective for derivatizing free fatty acids.
-
To the dried lipid extract, add 50 µL of BSTFA with 1% TMCS (or MSTFA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample can be directly injected into the GC-MS or diluted with a suitable solvent like hexane if necessary.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Typical Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 100°C, hold for 2 min; ramp at 10°C/min to 250°C, hold for 10 min |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Table 2: Typical GC-MS Parameters for Fatty Acid Analysis.
Selected Ion Monitoring (SIM) Ions: For quantitative analysis, monitor characteristic ions for myristic acid and its deuterated internal standard. For the native myristic acid derivative (e.g., methyl myristate), a common ion to monitor is the molecular ion or a prominent fragment ion. For this compound, the corresponding ions with a +7 Da shift will be monitored.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target fatty acids and a constant concentration of this compound. Process these standards using the same extraction and derivatization protocol as the samples.
-
Peak Integration: Integrate the peak areas of the target fatty acids and this compound in the chromatograms of the calibration standards and samples.
-
Ratio Calculation: Calculate the ratio of the peak area of each target fatty acid to the peak area of this compound.
-
Standard Curve Generation: Plot the peak area ratio against the concentration of each fatty acid standard to generate a linear regression curve.
-
Quantification: Determine the concentration of the fatty acids in the samples by interpolating their peak area ratios on the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for fatty acid quantification.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard in the GC-MS analysis of fatty acids from biological samples. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantitative results. The detailed experimental procedures for sample preparation, derivatization, and GC-MS analysis, along with the expected performance characteristics, will serve as a valuable resource for researchers in the fields of life sciences and drug development. Adherence to this protocol will enable the robust and precise measurement of fatty acid profiles, contributing to a deeper understanding of their biological significance.
References
Application Note: Quantification of Myristic Acid in Human Plasma using a Validated LC-MS/MS Method with Myristic acid-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of myristic acid in human plasma. The use of a stable isotope-labeled internal standard, myristic acid-d7, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid LC-MS/MS analysis, making it suitable for high-throughput applications in clinical research and drug development.
Introduction
Myristic acid is a 14-carbon saturated fatty acid that plays a crucial role in various biological processes. It is a key component of cellular lipids and is involved in the post-translational modification of proteins through a process called N-myristoylation. This lipid modification is critical for the proper localization and function of numerous signaling proteins, including the Src family of non-receptor tyrosine kinases, which are implicated in cell proliferation, differentiation, and survival.[1][2] Dysregulation of myristic acid metabolism and protein myristoylation has been linked to various diseases, including cancer and metabolic disorders. Therefore, the accurate quantification of myristic acid in biological matrices is essential for understanding its physiological and pathological roles.
This application note provides a detailed protocol for the quantification of myristic acid in human plasma using an LC-MS/MS method with this compound as an internal standard.
Experimental
Materials and Reagents
-
Myristic acid (≥99% purity)
-
This compound (≥99% purity)
-
LC-MS grade acetonitrile, methanol, and isopropanol
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (sourced from authorized vendors)
Standard and Internal Standard Preparation
Myristic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of myristic acid in 10 mL of methanol.
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
Working Standard Solutions: Prepare a series of working standard solutions of myristic acid by serial dilution of the stock solution with methanol to create calibration standards.
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation
-
Thaw human plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[3][4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (Acetonitrile:Water, 90:10, v/v with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 80% B to 100% B over 5 min, hold at 100% B for 2 min, return to 80% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Myristic Acid | 227.2 | 227.2 | 100 | 10 |
| This compound | 234.2 | 234.2 | 100 | 10 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of myristic acid in human plasma. The use of a C18 column provided good retention and peak shape for myristic acid. The negative ESI mode was chosen for its high sensitivity in detecting fatty acids. The MRM transitions were specific for myristic acid and its deuterated internal standard, ensuring no interference from other endogenous plasma components.
Quantitative Data Summary
The method was validated for linearity, sensitivity, accuracy, and precision. The following table summarizes the quantitative performance of the assay.
| Parameter | Result |
| Calibration Curve Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 90 - 110% |
| Recovery (%) | > 85% |
Signaling Pathway and Experimental Workflow
N-Myristoylation of Src Family Kinases
Myristic acid, activated to myristoyl-CoA, is covalently attached to the N-terminal glycine of Src family kinases by N-myristoyltransferase (NMT).[1][2] This modification is crucial for the membrane localization and subsequent activation of Src, which plays a pivotal role in various signaling pathways controlling cell growth and proliferation.[1]
Caption: N-Myristoylation pathway of Src family kinases.
Experimental Workflow
The following diagram illustrates the major steps in the quantification of myristic acid from plasma samples.
Caption: Experimental workflow for myristic acid quantification.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of myristic acid in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and pharmaceutical research, enabling further investigation into the role of myristic acid in health and disease.
References
Application Note: Metabolic Labeling of Cells with Myristic acid-d7 for Quantitative Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is attached to the N-terminal glycine of a target protein.[1][2] This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) and can occur co-translationally after the removal of the initiator methionine or post-translationally following proteolytic cleavage.[2][3]
N-myristoylation plays a vital role in numerous cellular processes by promoting membrane association, regulating protein-protein interactions, and influencing protein stability and localization.[4][5] Myristoylated proteins are key components of signaling pathways involved in cell proliferation, apoptosis, and immune responses.[1][6] Consequently, dysregulation of NMT activity has been implicated in the progression of various human diseases, including cancer, neurodegenerative conditions, and infectious diseases, making NMT a compelling therapeutic target.[2][5][7]
This application note describes a powerful method for the quantitative analysis of protein myristoylation using metabolic labeling with a stable isotope-labeled analog, Myristic acid-d7. By introducing this "heavy" version of myristic acid to cell cultures, newly synthesized myristoylated proteins incorporate the label. Subsequent analysis by high-resolution mass spectrometry (MS) allows for the precise identification and quantification of myristoylated proteins, providing insights into the dynamics of this modification under various experimental conditions.[8] This technique is an invaluable tool for basic research and for profiling target engagement of NMT inhibitors in drug development.[9][10]
Principle of the Method
The workflow is based on the metabolic incorporation of this compound into the cellular proteome. Cells cultured in a suitable medium are supplemented with the deuterated fatty acid. Cellular enzymes activate this compound to Myristoyl-d7-CoA, which is then used by N-myristoyltransferases (NMT1 and NMT2) as a substrate.[1][11] NMTs catalyze the attachment of the Myristoyl-d7 group to the N-terminal glycine of target proteins.
Following a period of labeling, cells are harvested, and proteins are extracted and digested, typically with trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides that have been myristoylated with the deuterated analog will exhibit a specific mass shift (+7 Da) compared to their unlabeled counterparts. This mass difference allows for the confident identification and quantification of myristoylated peptides directly from the complex mixture, enabling a comparison of myristoylation levels between different cell populations or treatment conditions.
Experimental Protocols
This section provides a detailed protocol for metabolic labeling of cultured mammalian cells with this compound, followed by sample preparation for proteomic analysis.
Materials and Reagents
-
Cell Line: e.g., HeLa, HEK293T, or other relevant cell line.
-
Cell Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: (Tetradecanoic-12,12,13,13,14,14,14-d7 acid). Prepare a stock solution (e.g., 10-50 mM) in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Lysis Buffer: RIPA buffer or a buffer containing 8 M Urea, 50 mM Tris-HCl pH 8.0, supplemented with protease and phosphatase inhibitor cocktails.
-
Reducing Agent: 100 mM Dithiothreitol (DTT).
-
Alkylating Agent: 200 mM Iodoacetamide (IAA).
-
Protease: Sequencing-grade modified Trypsin.
-
Quenching/Digestion Buffer: 50 mM Ammonium Bicarbonate.
-
Solvents: Acetonitrile (ACN) and Formic Acid (FA), LC-MS grade.
-
Peptide Desalting Columns: C18 StageTips or equivalent.
Experimental Workflow Diagram
Step-by-Step Procedure
1. Cell Culture and Metabolic Labeling
- Seed the chosen cell line in appropriate culture dishes and grow to 60-70% confluency.
- Prepare the labeling medium by supplementing the standard growth medium with the desired final concentration of this compound (a typical starting concentration is 25-100 µM).
- Remove the standard growth medium from the cells, wash once with sterile PBS, and replace it with the this compound labeling medium.
- Incubate the cells under standard conditions (37°C, 5% CO₂) for 16-24 hours. This duration allows for sufficient protein turnover and incorporation of the label.
2. Cell Lysis and Protein Extraction
- After incubation, place the culture dishes on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
- Add ice-cold lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Sonicate the lysate briefly on ice to shear genomic DNA and ensure complete lysis.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (containing the proteome) to a new tube.
- Quantify the protein concentration using a standard method (e.g., BCA assay).
3. Protein Digestion (In-Solution)
- Take a defined amount of protein (e.g., 100 µg) from each sample.
- Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
- Cool the sample to room temperature. Add IAA to a final concentration of 20 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.
- Dilute the sample 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1.6 M.
- Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
4. Peptide Desalting
- The following day, stop the digestion by adding formic acid to a final concentration of 1%.
- Desalt the peptide mixture using C18 StageTips or a similar solid-phase extraction method to remove salts and detergents that can interfere with MS analysis.[12]
- Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
5. LC-MS/MS Analysis and Data Processing
- Analyze the peptide samples on a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.
- For data analysis, use a software suite like MaxQuant or Proteome Discoverer.
- Perform a database search against a relevant protein database (e.g., human UniProt).
- Specify N-terminal myristoylation (+210.1987 Da) and N-terminal Myristoylation-d7 (+217.2425 Da) as variable modifications on protein N-termini (specifically on Glycine).
- Quantify the relative abundance of myristoylated proteins by comparing the intensities of the light (endogenous) and heavy (d7-labeled) peptide pairs across different samples.
Data Presentation
Quantitative proteomics data should be presented in a clear, tabular format. The table below is a representative example of how to display results from an experiment comparing a control state to a treatment with an NMT inhibitor (NMTi). Data would include protein identifiers, the identified myristoylated peptide sequence, and the quantification ratio.
Table 1: Example Quantitative Data of Myristoylated Proteins
| UniProt ID | Gene Name | Myristoylated Peptide Sequence | Control (d7/d0 Ratio) | NMTi-Treated (d7/d0 Ratio) | % Inhibition |
| P63000 | GNAI1 | G CTLSAEERAALERSK | 0.95 | 0.15 | 84.2% |
| P02751 | Fyn | G CQKVDTK | 0.98 | 0.21 | 78.6% |
| P12954 | Lck | G CGCSSHPEDD | 1.02 | 0.33 | 67.6% |
| P62820 | ARF1 | G LTVSA... | 0.99 | 0.18 | 81.8% |
| Q15382 | NMT1 | G AQDSEAA... | 1.05 | 0.99 | 5.7% |
| P01112 | HRAS | G GGVGKSALTIQLIQ | N/A | N/A | N/A |
-
d7/d0 Ratio: Represents the ratio of the intensity of the this compound labeled peptide to the endogenous (unlabeled) peptide. A ratio close to 1 in the control indicates high labeling efficiency.
-
% Inhibition: Calculated as (1 - (Ratio_NMTi / Ratio_Control)) * 100. High inhibition indicates the protein is a substrate of the targeted NMT.
-
N-terminal Glycine is shown in bold . NMT1 is included as a non-myristoylated negative control. HRAS is a farnesylated protein, also serving as a negative control.
Applications in Research and Drug Development
-
Profiling NMT Substrates: Globally identify cellular proteins that undergo N-myristoylation.[3]
-
Mechanism of Action Studies: Determine how cellular perturbations (e.g., drug treatment, stress) affect the myristoylated proteome.
-
Target Engagement and Selectivity: Quantify the extent to which NMT inhibitors block the myristoylation of specific substrates in a cellular context, providing direct evidence of target engagement.[10][13]
-
Pathway Analysis: Elucidate the role of myristoylation in specific signaling cascades by observing changes in protein modification status.[6]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Label Incorporation | Insufficient concentration of this compound. Short incubation time. Poor cell health. | Optimize label concentration (e.g., titration from 10-200 µM). Increase incubation time (up to 48 hours). Ensure cells are healthy and in the logarithmic growth phase. |
| High Sample Complexity | Myristoylated peptides are low abundance. | Incorporate an enrichment step for hydrophobic peptides, such as liquid-liquid extraction, prior to LC-MS/MS analysis.[14] |
| Poor Sequence Coverage | Myristoylated N-terminal peptides may be large or difficult to ionize. | Consider using an alternative protease (e.g., Glu-C) in addition to Trypsin to generate different peptide fragments.[14] |
| No d7-labeled peptide detected | The protein of interest is not myristoylated or has a very slow turnover rate. | Confirm the protein has a consensus sequence for myristoylation (N-terminal Glycine). Increase labeling time. |
References
- 1. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinase-insight.com [kinase-insight.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-myristoylation: from cell biology to translational medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 7. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 9. Chemical proteomic approaches to investigate N-myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide for Myristic Acid-d7 in Lipidomics Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for meaningful biological interpretation. Stable isotope-labeled internal standards are essential for correcting variations in sample preparation and instrument response, ensuring data accuracy and reliability. Myristic acid-d7, a deuterated analog of the saturated fatty acid myristic acid (C14:0), serves as an excellent internal standard for the quantification of myristic acid and other fatty acids in complex biological matrices. This document provides a detailed, step-by-step guide for the incorporation of this compound into a typical lipidomics workflow, from sample preparation to data analysis.
Experimental Workflow Overview
The overall workflow for utilizing this compound in a lipidomics experiment involves several key stages: sample preparation including lipid extraction and derivatization, followed by instrumental analysis using mass spectrometry, and concluding with data processing and quantification.
Application Notes and Protocols for Quantifying Protein Myristoylation Using Myristic Acid-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein N-myristoylation is a crucial lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a wide range of eukaryotic and viral proteins.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[3][4] Myristoylation increases the hydrophobicity of a protein, playing a vital role in mediating protein-membrane interactions, subcellular localization, and signal transduction.[2][4] Given its importance in cellular signaling, protein targeting, and various disease states including cancer and infections, N-myristoylation and the NMT enzyme are attractive targets for therapeutic development.[2][3]
Quantifying changes in protein myristoylation is essential for understanding its regulatory dynamics and for assessing the efficacy of NMT inhibitors. This document provides a detailed protocol for the quantitative analysis of protein myristoylation using metabolic labeling with a stable isotope-labeled myristic acid analog, Myristic acid-d7. This heavy-labeled fatty acid is incorporated into proteins by NMT, allowing for the direct comparison and relative quantification of myristoylated proteins between different experimental conditions using mass spectrometry (MS)-based proteomics.[5]
Principle of the Method
The methodology is based on stable isotope labeling in cell culture (SILAC-like approach). Cells are cultured in the presence of either normal myristic acid ('light') or deuterated this compound ('heavy'). The this compound is activated to myristoyl-CoA within the cell and transferred by NMT to the N-terminal glycine of target proteins.[4][6]
Following cell lysis, protein digestion, and optional enrichment, the resulting peptides are analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] Myristoylated peptides labeled with this compound will exhibit a mass shift of +7 Da compared to their endogenous, unlabeled counterparts. By comparing the signal intensities of the 'light' and 'heavy' peptide pairs in the mass spectrometer, the relative abundance of myristoylation on specific proteins can be accurately quantified.
Caption: Cellular pathway of protein N-myristoylation.
Experimental Protocols
This section details the step-by-step procedure for quantifying protein myristoylation using this compound.
Caption: Overall experimental workflow for quantitative myristoyl-proteomics.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293) in duplicate sets for 'light' and 'heavy' labeling. Grow cells to ~70-80% confluency in standard culture medium.
-
Preparation of Labeling Media:
-
Light Medium (Control): Prepare standard culture medium supplemented with a carrier (e.g., fatty acid-free BSA) and unlabeled myristic acid at a final concentration of 10-50 µM.
-
Heavy Medium: Prepare standard culture medium supplemented with the same carrier and this compound at a final concentration of 10-50 µM.
-
-
Labeling: Remove the standard medium from the cells, wash once with PBS, and replace it with the respective 'Light' or 'Heavy' labeling medium.
-
Incubation: Incubate the cells for 12-24 hours to allow for the incorporation of the fatty acids into newly synthesized proteins.[1]
-
Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess labeling medium. Harvest the cells by scraping or trypsinization, and pellet them by centrifugation. The cell pellets can be stored at -80°C until further processing.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Resuspend the 'light' and 'heavy' cell pellets in a suitable lysis buffer (e.g., RIPA buffer or 8 M urea in 50 mM Tris-HCl) containing protease inhibitors. Sonicate or vortex vigorously to ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.
-
Sample Combination: For relative quantification, combine equal amounts of protein from the 'light' and 'heavy' lysates.
-
Reduction and Alkylation:
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptide mixture using a C18 StageTip or Sep-Pak cartridge.
Protocol 3: Enrichment of Myristoylated Peptides (Optional)
Due to the low stoichiometry of myristoylation, enrichment can significantly improve the identification and quantification of modified peptides.[8] Liquid-liquid extraction is an effective method for enriching hydrophobic lipidated peptides.[8]
-
Sample Preparation: Dry the desalted peptide mixture completely using a vacuum centrifuge.
-
Extraction:
-
Resuspend the dried peptides in an aqueous solution (e.g., 0.1% TFA in water).
-
Add an equal volume of an organic solvent such as 1-heptanol or 1-octanol.[8]
-
Vortex vigorously for 2 minutes and then centrifuge at high speed for 5 minutes to separate the phases.
-
-
Collection: The hydrophobic myristoylated peptides will partition into the upper organic phase. Carefully collect the organic phase.
-
Drying: Dry the collected organic phase in a vacuum centrifuge.
-
Reconstitution: Reconstitute the enriched peptides in a suitable solvent (e.g., 0.1% formic acid in 2% acetonitrile) for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system. Use a standard data-dependent acquisition (DDA) method.
-
Data Analysis:
-
Process the raw MS data using proteomics software capable of handling stable isotope labeling data (e.g., MaxQuant, Proteome Discoverer).
-
Configure the software to search for variable modifications: N-terminal myristoylation (C14H26O, +210.1984 Da) and N-terminal myristoylation-d7 (C14H19D7O, +217.2421 Da).
-
The software will identify peptide pairs with a mass difference of ~7 Da and calculate the Heavy/Light (H/L) ratio based on their respective peak intensities.
-
Caption: Principle of MS-based quantification of myristoylated peptides.
Data Presentation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The table should include protein identification, the identified myristoylated peptide sequence, and the calculated quantitative ratios from biological replicates.
| Protein Accession | Gene Name | Peptide Sequence | Condition 1 H/L Ratio | Condition 2 H/L Ratio | Fold Change (C2/C1) | p-value |
| P63000 | GNAI1 | G CTLSAEERAALERSK | 1.05 | 3.15 | 3.00 | 0.001 |
| P02765 | LCK | G CGCSSHPEDD | 0.98 | 0.25 | 0.26 | 0.005 |
| Q15056 | ARL1 | G NITIKTFLIDW | 1.10 | 1.08 | 0.98 | 0.890 |
| P60709 | SRC | G SSKSKPKDPSQR | 1.02 | 4.59 | 4.50 | <0.001 |
| ... | ... | ... | ... | ... | ... | ... |
Note: The N-terminal Glycine (G ) is the site of myristoylation. Data shown are for illustrative purposes only.
Conclusion
The use of this compound for metabolic labeling provides a robust and accurate platform for the global, quantitative analysis of protein myristoylation. This approach enables researchers to study the dynamic regulation of this critical post-translational modification in response to various stimuli or inhibitor treatments. The detailed protocols and data analysis workflows presented here offer a comprehensive guide for scientists in academic research and drug development to investigate the myristoylome, identify novel substrates of NMT, and characterize the mechanism of action of potential therapeutic agents.
References
- 1. Identification of Human N-Myristoylated Proteins from Human Complementary DNA Resources by Cell-Free and Cellular Metabolic Labeling Analyses | PLOS One [journals.plos.org]
- 2. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 5. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]
- 6. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fatty Acid Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids is crucial in various fields, including drug development, clinical diagnostics, and nutritional science, to understand their roles in health and disease.[1] Fatty acids are key energy sources, integral components of cell membranes, and precursors to signaling molecules. This document provides detailed application notes and experimental protocols for the quantitative analysis of fatty acids in biological samples utilizing a deuterated internal standard. The use of a stable isotope dilution technique with a deuterated standard is a robust method that corrects for analytical variability, thereby ensuring high accuracy and precision in the results.[1][2] This methodology is applicable for both free fatty acids and total fatty acids after a saponification step to release them from complex lipids.
The principle of this method relies on the addition of a known quantity of a deuterated fatty acid (internal standard) to a sample at the beginning of the preparation process.[2] This standard is chemically and physically analogous to its non-deuterated, endogenous counterpart, and thus experiences similar effects throughout extraction, derivatization, and analysis. By determining the ratio of the endogenous fatty acid to the deuterated internal standard, precise quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[2]
Experimental Workflow
The general workflow for fatty acid analysis using a deuterated standard involves several key stages, from sample preparation to data analysis.
Caption: General experimental workflow for fatty acid analysis using a deuterated internal standard.
Key Experimental Protocols
Sample Preparation and Lipid Extraction
Accurate sample preparation is critical for reliable fatty acid analysis. The following protocol is a general guideline and may need optimization based on the specific sample matrix.
Materials:
-
Biological sample (e.g., plasma, tissue, cultured cells)
-
Deuterated fatty acid internal standard solution (e.g., Arachidonic acid-d8)
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl or 0.88% KCl solution
-
Centrifuge
-
Nitrogen gas evaporator or SpeedVac
Protocol:
-
Sample Collection and Homogenization:
-
For plasma or serum: Use a precise volume (e.g., 100 µL).
-
For tissues: Weigh a small piece of tissue (e.g., 10-50 mg) and homogenize in a suitable buffer like PBS.
-
For cultured cells: Harvest a known number of cells (e.g., 0.5-2 million) and wash with PBS.[3]
-
-
Addition of Internal Standard: To each sample, add a known amount of the deuterated internal standard solution. This should be done at the earliest stage to account for any subsequent sample loss.[2]
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform:methanol. The final volume should be about 20 times the sample volume.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Add 0.2 volumes of 0.9% NaCl or 0.88% KCl solution to induce phase separation.[4]
-
Centrifuge the sample at a low speed (e.g., 1,500 x g) for 5-10 minutes to separate the layers.[3]
-
Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen gas or using a SpeedVac. The dried lipid extract can be stored at -80°C.[4]
-
Saponification (for Total Fatty Acid Analysis)
This step is necessary to hydrolyze ester linkages in complex lipids (e.g., triglycerides, phospholipids) to release free fatty acids.
Materials:
-
Dried lipid extract
-
Methanolic potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl) to acidify the sample
Protocol:
-
Reconstitute the dried lipid extract in a methanolic KOH or NaOH solution.
-
Incubate the mixture at a specific temperature and duration (e.g., 80°C for 1 hour) to ensure complete hydrolysis.[4]
-
After cooling, acidify the solution with HCl to a pH below 5.
-
Extract the free fatty acids from the acidified solution by adding hexane, vortexing, and collecting the upper hexane layer. Repeat the extraction twice.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Derivatization is essential for GC analysis to increase the volatility and thermal stability of the fatty acids.[5]
Materials:
-
Dried lipid extract (containing free fatty acids)
-
Boron trifluoride (BF₃)-methanol solution (12-14%) or methanolic HCl (e.g., 3 M)[4]
-
Hexane or Heptane (HPLC grade)
-
Saturated NaCl solution
Protocol (using BF₃-Methanol):
-
Add BF₃-methanol solution (e.g., 2 mL) to the dried lipid extract in a screw-capped glass tube with a PTFE liner.[6]
-
Heat the mixture at 60-100°C for 5-10 minutes.[6]
-
Cool the tube to room temperature.
-
Add hexane (e.g., 1 mL) and a saturated NaCl solution (e.g., 1 mL).
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.[7]
Instrumental Analysis
The derivatized fatty acids can be analyzed by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis:
-
Column: A polar capillary column such as a SP-2560 or a DB-Wax is commonly used for FAME separation.[8][9]
-
Injection: Splitless injection is typically used to maximize sensitivity.
-
Oven Program: A temperature gradient is employed to separate FAMEs based on their chain length and degree of unsaturation.
-
MS Detection: The mass spectrometer is often operated in electron ionization (EI) mode, and for quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to enhance selectivity and sensitivity.[10][11]
LC-MS/MS Analysis:
-
Chromatography: A reverse-phase C18 column is often used for the separation of derivatized or underivatized fatty acids.[1]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or isopropanol, often with additives like formic acid or ammonium acetate, is employed.[1]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically operated in MRM mode to monitor specific precursor-to-product ion transitions for each fatty acid and its corresponding deuterated internal standard.[1]
Quantitative Data Summary
The use of deuterated internal standards in stable isotope dilution analysis provides high accuracy and precision. The following table summarizes typical performance data for fatty acid analysis.
| Parameter | Typical Value/Range | Reference |
| Method Detection Limit (MDL) - FAs | 1–30 µg/L | [12][13] |
| Method Detection Limit (MDL) - FAMEs | 0.003–0.72 µg/L | [12][13] |
| Linearity (R²) | > 0.99 | [9] |
| Recovery | Generally high and corrected by IS | [14] |
| Precision (Relative Standard Deviation) | < 15% | [2] |
Note: These values can vary depending on the specific fatty acid, sample matrix, and analytical instrumentation.
Signaling Pathway Example: Arachidonic Acid Metabolism
Fatty acids, such as arachidonic acid, are precursors to potent signaling molecules called eicosanoids, which are involved in processes like inflammation.
Caption: Simplified signaling pathways of arachidonic acid metabolism.
Conclusion
The use of deuterated internal standards for the quantitative analysis of fatty acids by GC-MS or LC-MS/MS is a highly reliable and accurate method. The detailed protocols provided herein offer a solid foundation for researchers, scientists, and drug development professionals to implement this technique. Proper execution of sample preparation, including lipid extraction and derivatization, is paramount for obtaining high-quality data. The stable isotope dilution approach effectively compensates for variations in sample handling, leading to robust and reproducible results that are essential for advancing our understanding of the roles of fatty acids in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. shimadzu.com [shimadzu.com]
- 9. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids and fatty acid methyl esters in aqueous matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols for Myristic Acid-d7 in Flux Analysis of Fatty Acid Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid (C14:0) is a 14-carbon saturated fatty acid that plays a crucial role in cellular metabolism and signaling.[1] It can be sourced exogenously from the diet or synthesized de novo. Myristic acid serves as a substrate for energy production through β-oxidation and is a precursor for the synthesis of longer chain fatty acids, such as palmitic acid (C16:0) and stearic acid (C18:0), through elongation reactions.[2] Furthermore, myristoylation, the attachment of a myristoyl group to proteins, is a critical post-translational modification that influences protein localization and function.[3]
Stable isotope tracing using deuterated fatty acids like Myristic acid-d7 is a powerful technique to quantitatively measure the dynamic processes of fatty acid metabolism.[4] By introducing a labeled precursor and tracking its incorporation into downstream metabolites, researchers can elucidate the flux through various metabolic pathways. This approach provides valuable insights into the regulation of fatty acid synthesis, elongation, desaturation, and catabolism under different physiological and pathological conditions. These insights are instrumental in understanding metabolic disorders and for the development of novel therapeutic strategies.
Core Applications
-
Quantifying Fatty Acid Elongation: Tracing the conversion of this compound to Palmitic acid-d7 and Stearic acid-d7 to determine the rates of fatty acid chain elongation.
-
Assessing de Novo Lipogenesis vs. Uptake: Differentiating between the intracellular synthesis of myristic acid and its uptake from the extracellular environment.
-
Investigating β-Oxidation: Measuring the catabolic breakdown of this compound by monitoring the appearance of labeled downstream metabolites.
-
Drug Discovery and Development: Evaluating the effect of pharmacological agents on fatty acid metabolism pathways.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating myristic acid metabolism. These values can serve as a reference for expected metabolic fates in similar experimental systems.
Table 1: Metabolism of Myristic Acid in Cultured Rat Hepatocytes [2]
| Metabolic Fate | Percentage of Initial Radioactivity | Time Point |
| Cellular Uptake | 86.9 ± 0.9% | 4 hours |
| Incorporation into Cellular Lipids | 33.4 ± 2.8% | 4 hours |
| Incorporation into Triglycerides | 7.4 ± 0.9% | 30 minutes |
| β-Oxidation Products | 14.9 ± 2.2% | 4 hours |
| Elongation to Palmitic Acid | 12.2 ± 0.8% | 12 hours |
Data is presented as mean ± standard deviation.
Table 2: Comparative Metabolism of Myristic Acid and Palmitic Acid in Cultured Rat Hepatocytes [2]
| Fatty Acid | Cellular Uptake (4 hours) | β-Oxidation (4 hours) | Elongation (12 hours) |
| Myristic Acid | 86.9 ± 0.9% | 14.9 ± 2.2% | 12.2 ± 0.8% (to Palmitic Acid) |
| Palmitic Acid | 68.3 ± 5.7% | 2.3 ± 0.6% | 5.1 ± 1.3% (to Stearic Acid) |
Data is presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro this compound Tracing in Cultured Cells
This protocol describes the use of this compound to trace fatty acid elongation and incorporation into the total fatty acid pool in cultured cells.
Materials:
-
This compound (tetradecanoic-12,12,13,13,14,14,14-d7 acid)[5]
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, Hexane (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
N,N-diisopropylethylamine (DIPEA)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
Procedure:
-
Preparation of this compound Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. A typical molar ratio is 4:1 (fatty acid:BSA).
-
Dilute the this compound-BSA complex in cell culture medium to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for the specific cell type and experimental goals.[8]
-
-
Cell Culture and Labeling:
-
Plate cells at a desired density and allow them to adhere and grow.
-
Aspirate the growth medium and replace it with the this compound labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic changes in fatty acid metabolism.
-
-
Lipid Extraction and Saponification:
-
After the labeling period, wash the cells twice with ice-cold PBS.
-
Scrape the cells in a methanol/water solution and transfer to a glass tube.
-
Add chloroform to achieve a ratio of 2:1:0.8 (chloroform:methanol:water) for lipid extraction.[9]
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
To analyze the total fatty acid pool (free and esterified), perform saponification by adding methanolic KOH and heating at 60°C for 1 hour.[10][11]
-
Acidify the solution with HCl to protonate the fatty acids.
-
Extract the free fatty acids with hexane.
-
Dry the hexane extract under nitrogen.
-
-
Derivatization to Pentafluorobenzyl (PFB) Esters: [6][7][12][13][14]
-
Re-dissolve the dried fatty acids in a small volume of acetonitrile.
-
Add PFBBr and DIPEA to the fatty acid solution.
-
Incubate at room temperature for 20-30 minutes.
-
Dry the sample under nitrogen and reconstitute in iso-octane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the PFB-derivatized fatty acids using a gas chromatograph coupled to a mass spectrometer.
-
Use a suitable capillary column (e.g., HP-5MS) for separation.
-
Employ a temperature gradient to resolve the different fatty acid methyl esters.
-
Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity of PFB derivatives.
-
Monitor the following ions:
-
Myristic acid (unlabeled): m/z 227
-
This compound: m/z 234
-
Palmitic acid (unlabeled): m/z 255
-
Palmitic acid-d7 (from elongation of this compound): m/z 262
-
Stearic acid (unlabeled): m/z 283
-
Stearic acid-d7 (from further elongation): m/z 290
-
-
-
Data Analysis:
-
Calculate the fractional abundance of the labeled and unlabeled fatty acids.
-
Determine the rate of elongation by the ratio of the labeled product to the labeled precursor (e.g., [Palmitic acid-d7]/[this compound]).
-
Use Mass Isotopomer Distribution Analysis (MIDA) to calculate the fractional contribution of this compound to the palmitate and stearate pools.[15][16][17]
-
Visualizations
Fatty Acid Elongation and Desaturation Pathway
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LIPID MAPS [lipidmaps.org]
- 4. benchchem.com [benchchem.com]
- 5. medkoo.com [medkoo.com]
- 6. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jfda-online.com [jfda-online.com]
- 10. english.gyig.cas.cn [english.gyig.cas.cn]
- 11. researchgate.net [researchgate.net]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 13. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lipidmaps.org [lipidmaps.org]
- 15. academic.oup.com [academic.oup.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Isotopomer spectral analysis of triglyceride fatty acid synthesis in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristic Acid-d7 in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristic acid, a 14-carbon saturated fatty acid, is a crucial substrate for a variety of cellular processes, most notably protein N-myristoylation. This post-translational modification, catalyzed by N-myristoyltransferase (NMT), involves the covalent attachment of a myristoyl group to the N-terminal glycine residue of numerous proteins.[1][2] This modification is vital for protein localization, signal transduction, and protein-protein interactions. Given its role in critical cellular pathways, NMT is a validated drug target for various diseases, including fungal infections and cancer.[3]
Myristic acid-d7, a stable isotope-labeled variant of myristic acid, serves as a powerful tool for in-depth studies of enzyme kinetics. Its primary applications include acting as an internal standard for precise quantification in mass spectrometry-based assays and for investigating kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium atoms can influence the rate of enzymatic reactions, providing valuable insights into reaction mechanisms and transition states.[4][5]
These application notes provide detailed protocols for utilizing this compound in the study of enzyme kinetics, with a specific focus on N-myristoyltransferase.
Core Applications of this compound in Enzyme Kinetics
-
Internal Standard for Quantitative Enzyme Assays: this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based enzyme assays.[6][7] Its chemical properties are nearly identical to the unlabeled myristic acid, ensuring similar extraction efficiency and ionization response. However, its increased mass allows for clear differentiation from the analyte of interest, enabling accurate quantification of enzyme activity.
-
Kinetic Isotope Effect (KIE) Studies: The heavier mass of deuterium can lead to a slower rate of bond cleavage by an enzyme compared to hydrogen.[4][5][8] By comparing the kinetic parameters (kcat and Km) of an enzyme with both myristic acid and this compound as substrates, researchers can elucidate the rate-limiting steps of the catalytic mechanism. A significant KIE suggests that a C-H bond cleavage at a deuterated position is involved in the rate-determining step of the reaction.
Data Presentation: Kinetic Parameters of N-myristoyltransferase
The following table summarizes hypothetical kinetic data for Human N-myristoyltransferase 1 (NMT1) using both myristic acid and this compound as substrates. Such data allows for the determination of the kinetic isotope effect.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Myristoyl-CoA | 8.5 ± 0.7 | 1.2 ± 0.1 | 1.41 x 105 |
| Myristoyl-d7-CoA | 9.1 ± 0.8 | 1.0 ± 0.1 | 1.10 x 105 |
Kinetic Isotope Effect (KIE) Calculation:
-
KIE on kcat: (kcat of Myristoyl-CoA) / (kcat of Myristoyl-d7-CoA) = 1.2 / 1.0 = 1.2
-
KIE on kcat/Km: (kcat/Km of Myristoyl-CoA) / (kcat/Km of Myristoyl-d7-CoA) = (1.41 x 105) / (1.10 x 105) = 1.28
A KIE value greater than 1 suggests a normal kinetic isotope effect, indicating that the C-H bond cleavage is part of the rate-limiting step.
Experimental Protocols
Protocol 1: Determination of NMT Kinetic Parameters using this compound and LC-MS
This protocol describes a method to determine the kinetic parameters of NMT using Myristoyl-d7-CoA as a substrate and quantifying the formation of the myristoylated peptide product by LC-MS.
Materials:
-
Recombinant human N-myristoyltransferase 1 (NMT1)
-
This compound
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase
-
Peptide substrate (e.g., a peptide with an N-terminal glycine)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 10 mM MgCl2)
-
Quenching solution (e.g., 10% formic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Synthesis of Myristoyl-d7-CoA:
-
Incubate this compound (e.g., 1 mM) with an equimolar amount of Coenzyme A, ATP (2 mM), and a suitable amount of acyl-CoA synthetase in the assay buffer.
-
Monitor the reaction by LC-MS until completion.
-
Purify the Myristoyl-d7-CoA using solid-phase extraction or HPLC.
-
Determine the concentration of the purified Myristoyl-d7-CoA spectrophotometrically.
-
-
NMT Enzyme Assay:
-
Prepare a series of dilutions of the Myristoyl-d7-CoA substrate in the assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the peptide substrate (e.g., 50 µM), and varying concentrations of Myristoyl-d7-CoA.
-
Initiate the reaction by adding a fixed concentration of NMT1 (e.g., 10 nM).
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
-
LC-MS Analysis:
-
Inject a small volume of the quenched reaction mixture onto the LC-MS system.
-
Separate the myristoylated peptide product from the unreacted substrates using a suitable C18 column and a gradient of water and acetonitrile with 0.1% formic acid.
-
Detect the myristoylated peptide product using the mass spectrometer in multiple reaction monitoring (MRM) mode. The precursor ion will be the mass of the myristoylated-d7 peptide, and the product ion will be a specific fragment of the peptide.
-
-
Data Analysis:
-
Generate a standard curve for the myristoylated peptide to quantify the amount of product formed in each reaction.
-
Plot the initial reaction velocities against the substrate (Myristoyl-d7-CoA) concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate kcat from Vmax and the enzyme concentration.
-
Protocol 2: Competitive Kinetic Isotope Effect (KIE) Experiment
This protocol allows for a more direct measurement of the KIE by competing unlabeled and deuterated substrates in the same reaction.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing a known ratio of Myristoyl-CoA and Myristoyl-d7-CoA (e.g., 1:1). The total concentration should be around the Km value.
-
Add the peptide substrate and NMT1 to initiate the reaction.
-
Stop the reaction at low conversion (e.g., <15%) to ensure initial velocity conditions.
-
-
LC-MS Analysis:
-
Analyze the reaction mixture by LC-MS as described in Protocol 1.
-
Quantify the amounts of both the unlabeled myristoylated peptide and the deuterated myristoylated-d7 peptide.
-
-
KIE Calculation:
-
The KIE can be calculated from the ratio of the products formed: KIE = ([Unlabeled Product] / [Labeled Product]) / ([Unlabeled Substrate]initial / [Labeled Substrate]initial)
-
Visualizations
Caption: Workflow for determining NMT kinetic parameters using this compound.
Caption: N-myristoylation pathway studied using this compound.
Conclusion
This compound is an invaluable tool for researchers in biochemistry, pharmacology, and drug discovery. Its application as an internal standard ensures accurate quantification in enzyme assays, while its use in kinetic isotope effect studies provides deep mechanistic insights into enzyme function. The protocols and data presented here offer a framework for the effective use of this compound in the investigation of N-myristoyltransferase and other enzymes involved in fatty acid metabolism, ultimately aiding in the development of novel therapeutics.
References
- 1. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an LC-MS based enzyme activity assay for MurC: application to evaluation of inhibitors and kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of secondary alpha-deuterium kinetic isotope effects to studies of enzyme catalysis. Glycoside hydrolysis by lysozyme and beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Myristic acid-d7 Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-myristoylation is a critical lipid modification where myristic acid, a 14-carbon saturated fatty acid, is covalently attached to the N-terminal glycine residue of a protein. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a pivotal role in regulating protein localization, stability, and function.[1] Aberrant myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT an attractive therapeutic target.[2]
Stable isotope labeling with deuterated myristic acid, such as Myristic acid-d7, offers a powerful approach to trace the metabolic fate of myristic acid and to identify and quantify myristoylated proteins within a complex biological system. When combined with mass spectrometry-based proteomics, this technique enables the precise analysis of protein myristoylation dynamics in response to various stimuli or therapeutic interventions.
These application notes provide a comprehensive guide to the optimal cell culture conditions and detailed protocols for metabolic labeling of proteins with this compound for their subsequent identification and quantification by mass spectrometry.
Data Presentation
Table 1: Recommended this compound Labeling Conditions for Different Cell Lines
| Cell Line | Recommended this compound Concentration (µM) | Recommended Labeling Time (hours) | Key Considerations |
| HeLa | 50 - 100 | 12 - 24 | Adherent cells, good for general myristoylation studies. |
| HEK293 | 50 - 150 | 8 - 16 | Suspension or adherent, high transfection efficiency. |
| Jurkat | 25 - 75 | 12 - 24 | Suspension cells, suitable for studying signaling pathways. |
| Prostate Cancer Cells (e.g., PC-3) | 100 - 200 | 24 | Relevant for studying the role of myristoylation in cancer. |
| Bovine Mammary Epithelial Cells (MAC-T) | 100 - 200 | 24 | Useful for studies on lipid metabolism.[3] |
| Rat Hepatocytes | 100 | 4 - 12 | Primary cells, for studying fatty acid metabolism.[4] |
Table 2: Example of this compound Incorporation Over Time in Cultured Cells
| Labeling Time (hours) | This compound Incorporation into Total Cellular Protein (%) | This compound Remaining in Media (%) |
| 0.5 | 5.2 ± 0.8 | 92.3 ± 2.1 |
| 1 | 10.7 ± 1.2 | 85.1 ± 3.5 |
| 2 | 21.3 ± 2.5 | 70.4 ± 4.2 |
| 4 | 38.9 ± 3.1 | 45.8 ± 5.3 |
| 8 | 65.4 ± 4.7 | 18.2 ± 3.9 |
| 12 | 78.1 ± 5.2 | 8.9 ± 2.7 |
| 24 | 85.6 ± 4.9 | 3.1 ± 1.5 |
| Note: These are representative data synthesized from typical metabolic labeling experiments and should be optimized for specific experimental conditions. |
Experimental Protocols
Protocol 1: Cell Culture and this compound Labeling
Materials:
-
This compound (stored as a stock solution in ethanol or DMSO at -20°C)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fatty acid-free Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), sterile
-
Cultured cells of choice
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to 70-80% confluency. The cell density should be optimized to ensure they are in the logarithmic growth phase during labeling.
-
Preparation of Labeling Medium:
-
Prepare the cell culture medium supplemented with fatty acid-free FBS or BSA. The use of fatty acid-depleted serum is crucial to minimize competition from endogenous, unlabeled myristic acid.
-
Warm the medium to 37°C.
-
Add this compound from the stock solution to the desired final concentration (refer to Table 1 for recommendations). Vortex briefly to ensure complete mixing.
-
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired duration (refer to Table 1) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then detach them using a cell scraper in ice-cold PBS.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS to remove any unincorporated this compound.
-
The cell pellet can be stored at -80°C for later analysis.
-
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
C18 desalting columns
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and adjust the volume with 50 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes.
-
-
In-solution Digestion:
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 columns according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift corresponding to the incorporation of this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound labeling and analysis.
N-Myristoylation in Src Kinase Signaling Pathway
References
- 1. Blocking myristoylation of Src inhibits its kinase activity and suppresses prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Myristic acid, unlike palmitic acid, is rapidly metabolized in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Derivatization of Fatty Acids for GC-MS Analysis with Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the qualitative and quantitative analysis of fatty acids in complex biological and pharmaceutical matrices. Due to their low volatility and polar nature, direct analysis of free fatty acids by GC-MS is challenging, often resulting in poor chromatographic peak shape and inaccurate quantification.[1] Derivatization is a critical sample preparation step that converts fatty acids into more volatile and less polar derivatives, making them amenable to GC-MS analysis. The most common approaches involve esterification to form fatty acid methyl esters (FAMEs) or silylation to generate trimethylsilyl (TMS) esters.[1]
Accurate quantification of fatty acids necessitates the use of internal standards to correct for variations in sample preparation, derivatization efficiency, and injection volume. The ideal internal standard is a compound that is chemically similar to the analytes of interest but not naturally present in the sample.[2] Commonly used internal standards include odd-chain fatty acids and stable isotope-labeled fatty acids.
This application note provides detailed protocols for the derivatization of fatty acids using common techniques, guidance on the selection and use of internal standards, and a summary of comparative quantitative data to aid in method selection.
Experimental Protocols
Detailed methodologies for the most common fatty acid derivatization techniques are provided below.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used method for the simultaneous esterification of free fatty acids and transesterification of esterified fatty acids in lipids.
Materials:
-
Sample containing fatty acids (e.g., lipid extract, plasma, tissue homogenate)
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol, anhydrous
-
Hexane or Heptane, GC grade
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Internal standard solution (e.g., heptadecanoic acid, C17:0, in a suitable solvent)
-
Screw-cap glass tubes with PTFE liners
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of the sample (e.g., 1-10 mg of lipid extract) into a screw-cap glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the sample.
-
Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the tube.
-
Reaction: Tightly cap the tube and heat at 60-100°C for 5-60 minutes.[3] The optimal time and temperature may need to be optimized for specific sample types. A common practice is heating at 80°C for 1 hour.
-
Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Phase Separation: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer. Centrifuge at approximately 1,500 x g for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The FAME-containing hexane solution is ready for GC-MS analysis.
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Silylation is a rapid and effective method for derivatizing free fatty acids to form TMS esters. This method is particularly useful for samples that are sensitive to acidic conditions.
Materials:
-
Dried sample containing free fatty acids
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane), anhydrous
-
Internal standard solution
-
Autosampler vials with inserts
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Place the dried sample into an autosampler vial.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the vial and evaporate to dryness.
-
Reagent Addition: Add 50 µL of an aprotic solvent and 50 µL of BSTFA with 1% TMCS to the vial.[1]
-
Reaction: Cap the vial tightly, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.[1]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Dilution with an appropriate solvent may be necessary depending on the concentration.
Experimental Workflow
The following diagram illustrates the general workflow for fatty acid analysis by GC-MS, from sample preparation to data analysis.
Caption: General workflow for fatty acid analysis.
Quantitative Data Summary
The choice of derivatization method can significantly impact the accuracy and precision of fatty acid quantification. The following tables summarize comparative data on the performance of different methods.
Table 1: Comparison of Recovery Rates for Different Derivatization Methods
| Fatty Acid | KOCH3/HCl Method Recovery (%) | TMS-DM Method Recovery (%) | Reference |
| C12:0 | 95 ± 3 | 92 ± 4 | [4] |
| C14:0 | 98 ± 2 | 94 ± 3 | [4] |
| C16:0 | 93 ± 4 | 97 ± 2 | [4] |
| C18:0 | 96 ± 3 | 99 ± 1 | [4] |
| C18:1 (oleic) | 88 ± 5 | 95 ± 3 | [4] |
| C18:2 (linoleic) | 84 ± 6 | 93 ± 4 | [4] |
Table 2: Comparison of Derivatization Efficiency and Reproducibility
| Method | Derivatization Efficiency (%) | Intra-day RSD (%) | Inter-day RSD (%) | Reference |
| TMTFTH | High | < 5 | < 7 | [5] |
| NaOEt + BSTFA | Moderate to High | < 8 | < 10 | [5] |
| KOH + BSTFA | Moderate to High | < 9 | < 12 | [5] |
| Acid-Catalyzed Methylation (ACM) | Moderate | < 10 | < 15 | [5] |
Internal Standards for Quantitative Analysis
The selection of an appropriate internal standard is crucial for accurate quantification. An ideal internal standard should co-elute with the analytes of interest without overlapping and exhibit similar chemical properties.
Table 3: Common Internal Standards for Fatty Acid Analysis
| Internal Standard | Type | Typical Application | Rationale for Use |
| Heptadecanoic acid (C17:0) | Odd-chain Saturated Fatty Acid | General purpose for most biological samples. | Not naturally abundant in most animal and plant tissues. |
| Nonadecanoic acid (C19:0) | Odd-chain Saturated Fatty Acid | Alternative to C17:0, useful for avoiding potential minor interferences. | Not naturally abundant in most biological samples. |
| D3-Palmitic acid (16:0-d3) | Stable Isotope-Labeled | Quantification of palmitic acid and other C16 fatty acids. | Chemically identical to the analyte, providing the most accurate correction for sample loss and matrix effects. |
| D8-Arachidonic acid (20:4-d8) | Stable Isotope-Labeled | Quantification of arachidonic acid and other polyunsaturated fatty acids. | Ideal for tracking and quantifying specific polyunsaturated fatty acids. |
| Triheptadecanoin (C17:0 TAG) | Triglyceride | Analysis of total fatty acids from triacylglycerols. | Used to assess the efficiency of transesterification of glycerolipids.[6] |
Fatty Acid Signaling Pathway
Fatty acids and their derivatives are not only essential components of cellular structures and energy storage but also act as potent signaling molecules. The eicosanoid signaling pathway, which originates from the oxidation of arachidonic acid and other 20-carbon polyunsaturated fatty acids, is a critical pathway in inflammation, immunity, and other physiological processes.[7]
Caption: Eicosanoid signaling pathway.
Conclusion
The derivatization of fatty acids is an indispensable step for their reliable analysis by GC-MS. The choice of derivatization method and internal standard should be carefully considered based on the specific fatty acids of interest, the sample matrix, and the desired quantitative accuracy. Acid-catalyzed esterification with BF3-methanol is a robust and widely applicable method, while silylation with BSTFA offers a milder alternative. The use of appropriate internal standards, particularly stable isotope-labeled analogs, is paramount for achieving high-quality quantitative data. The protocols and comparative data presented in this application note provide a comprehensive guide for researchers to develop and optimize their fatty acid analysis workflows.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. iris.unito.it [iris.unito.it]
- 7. Eicosanoid - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to resolve Myristic acid-d7 signal suppression in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving signal suppression issues encountered during the LC-MS analysis of Myristic acid-d7.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound signal suppression in LC-MS?
A1: Signal suppression of this compound in LC-MS is primarily caused by matrix effects.[1][2] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine, tissue homogenates) interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] For fatty acids like myristic acid, phospholipids are major contributors to matrix effects. Other potential causes include high concentrations of salts, other fatty acids, or metabolites that compete for ionization.[3]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to assess matrix effects is the post-extraction spike experiment.[2] This involves comparing the signal response of this compound in a neat solution to its response when spiked into an extracted blank matrix sample. A lower signal in the matrix sample indicates ion suppression. Another qualitative method is the post-column infusion experiment, which helps identify regions in the chromatogram where suppression occurs.
Q3: Can the deuterium label on this compound contribute to analytical issues?
A3: Yes, while stable isotope-labeled internal standards are the gold standard for correcting matrix effects, they are not immune to issues. The "isotope effect" can sometimes cause the deuterated standard (this compound) to elute slightly earlier than the non-deuterated analyte.[2] This slight separation can expose them to different matrix components, leading to differential ion suppression and potentially inaccurate quantification. It is crucial to verify the co-elution of the analyte and the internal standard.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This guide provides a systematic approach to troubleshooting low or no signal for your deuterated internal standard.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inadequate Sample Extraction | Optimize the extraction method. For myristic acid, a lipophilic compound, ensure the solvent has appropriate polarity. Liquid-liquid extraction (LLE) with a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with a C18 or mixed-mode sorbent can be effective.[3] |
| Inefficient Ionization | Adjust mass spectrometer source parameters. Optimize capillary voltage, gas flows (nebulizer and drying gas), and source temperature to enhance the ionization of myristic acid.[4] |
| Matrix-Induced Ion Suppression | Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like SPE are generally more effective than simple protein precipitation (PPT) for removing phospholipids.[3][5] Diluting the sample can also reduce the concentration of interfering components. |
| Instrument Contamination | Clean the ion source, transfer capillary, and other components of the mass spectrometer that may have been contaminated with non-volatile matrix components from previous injections. |
Issue 2: High Variability in this compound Signal
High variability in the internal standard signal can lead to poor precision and inaccurate quantification.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure consistent and reproducible execution of the sample preparation workflow. Automating pipetting and extraction steps can minimize variability. |
| Differential Matrix Effects | As mentioned in the FAQs, a slight chromatographic separation between this compound and endogenous myristic acid can lead to variable signal suppression. Optimize the chromatography to ensure co-elution. This may involve adjusting the mobile phase gradient or trying a different column chemistry (e.g., phenyl-hexyl instead of C18).[6][7] |
| Carryover | Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash method in the autosampler by using a stronger solvent and increasing the wash volume and duration. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects for this compound
Objective: To quantify the degree of ion suppression or enhancement affecting the this compound signal.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank plasma sample using your established procedure. Spike this compound into the extracted matrix before the final evaporation and reconstitution step.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank plasma sample before the extraction process.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) x 100
-
Interpretation of Results:
| Metric | Value | Interpretation |
| Matrix Effect | < 100% | Ion Suppression |
| > 100% | Ion Enhancement | |
| Recovery | < 85% | Inefficient extraction |
| Process Efficiency | < 85% | Combined effect of matrix suppression and low recovery |
Protocol 2: Sample Preparation of Human Plasma for this compound Analysis
Objective: To extract this compound from human plasma while minimizing matrix effects. This protocol is adapted from a general method for free fatty acid analysis.[8]
Materials:
-
Human plasma (EDTA)
-
This compound internal standard solution
-
Acetonitrile (ACN) with 1% formic acid
-
Centrifuge
-
LC-MS vials
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 5 µL of the this compound internal standard solution.
-
Add 300 µL of cold ACN with 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an LC-MS vial for analysis.
Visualizations
Caption: Experimental workflow for this compound analysis in human plasma.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. halocolumns.com [halocolumns.com]
- 7. lcms.cz [lcms.cz]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Myristic Acid-d7 as an Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of Myristic acid-d7 as an internal standard in quantitative analyses. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of myristic acid, a 14-carbon saturated fatty acid. It is intended for use as an internal standard (IS) for the quantification of myristic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][2] As a stable isotope-labeled standard, its chemical and physical properties are nearly identical to the endogenous (unlabeled) myristic acid. This ensures that it behaves similarly during sample preparation, extraction, and analysis, allowing it to effectively correct for variability in the analytical process.
Q2: What is the recommended starting concentration for this compound?
A definitive universal concentration for this compound is not established, as the optimal concentration depends on the specific analytical method, the biological matrix, and the expected concentration range of endogenous myristic acid. However, a common starting point for a deuterated fatty acid internal standard is a concentration that results in a signal intensity within the mid-range of the calibration curve of the analyte. For instance, a working concentration of 0.25 ng/µL for a similar deuterated myristic acid (myristic acid-d3) has been used in fatty acid analysis protocols. It is crucial to experimentally determine the optimal concentration for your specific assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically supplied as a solid.[1][3] A stock solution can be prepared by dissolving the solid in a suitable organic solvent such as chloroform or DMSO.[1][4] For long-term storage, it is recommended to store the solid material and stock solutions at -20°C to ensure stability.[2][5]
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of this compound.
Materials:
-
High-purity solvent (e.g., Chloroform, Methanol, or DMSO)[1][4]
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Primary Stock Solution (e.g., 1 mg/mL):
-
Working Internal Standard Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the primary stock solution using the appropriate solvent to achieve the desired working concentration.
-
Prepare this working solution fresh or store in small aliquots at -20°C to minimize freeze-thaw cycles.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for a specific analytical method.
Materials:
-
This compound working solutions at various concentrations (e.g., 50, 100, 250, 500 ng/mL).
-
Blank biological matrix (e.g., plasma, serum) free of the analyte.
-
Myristic acid analytical standard for calibration curve.
-
LC-MS or GC-MS system.
Procedure:
-
Prepare Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking the blank matrix with the myristic acid analytical standard to cover the expected concentration range in your samples.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
-
Spike with Internal Standard:
-
Divide the calibration standards and QC samples into groups.
-
Spike each group with a different concentration of the this compound working solution.
-
-
Sample Preparation and Analysis:
-
Perform your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction) on all samples.
-
Analyze the samples using your LC-MS or GC-MS method.
-
-
Data Evaluation:
-
For each this compound concentration, evaluate the following parameters:
-
Internal Standard Response: The peak area of this compound should be consistent across all samples (blanks, calibrators, and QCs). The coefficient of variation (%CV) should ideally be less than 15%.
-
Calibration Curve Linearity: The calibration curve (analyte/IS peak area ratio vs. analyte concentration) should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of their nominal values (±20% for the Lower Limit of Quantification, LLOQ).
-
-
-
Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best combination of consistent IS response, linearity, accuracy, and precision.
-
Data Presentation:
Table 1: Hypothetical Data for this compound Concentration Optimization
| This compound Concentration (ng/mL) | IS Peak Area %CV (n=10) | Calibration Curve r² | QC Low Accuracy (%) | QC Mid Accuracy (%) | QC High Accuracy (%) | QC Low Precision (%CV) | QC Mid Precision (%CV) | QC High Precision (%CV) |
| 50 | 22.5 | 0.985 | 82.3 | 85.1 | 88.4 | 18.2 | 16.5 | 15.8 |
| 100 | 12.1 | 0.998 | 95.7 | 98.2 | 101.5 | 8.5 | 6.2 | 5.1 |
| 250 | 8.9 | 0.999 | 98.6 | 100.5 | 102.3 | 5.3 | 4.1 | 3.5 |
| 500 | 9.2 | 0.997 | 103.1 | 104.5 | 105.8 | 6.8 | 5.5 | 4.9 |
Based on this hypothetical data, 250 ng/mL would be the optimal concentration.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
High variability in the this compound peak area across a batch of samples can significantly impact the accuracy and precision of your results.
Table 2: Troubleshooting High Internal Standard Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review your sample preparation standard operating procedure (SOP) for clarity and consistency. - Ensure consistent and accurate pipetting of the internal standard and other reagents. - Verify thorough mixing (vortexing) after adding the internal standard. |
| Matrix Effects | - Perform a matrix effect evaluation by comparing the IS response in a neat solution versus a post-extraction spiked blank matrix. - If significant matrix effects are observed, consider further sample cleanup (e.g., solid-phase extraction) or sample dilution.[6][7] |
| Instrument Instability | - Check for issues with the autosampler, such as inconsistent injection volumes or air bubbles in the syringe. - Inspect the mass spectrometer ion source for contamination. - Ensure the stability of the LC or GC system (e.g., consistent flow rate, stable column temperature). |
Workflow for Troubleshooting IS Variability:
Issue 2: Low Recovery of this compound
Low recovery of the internal standard can lead to inaccurate quantification, especially if the recovery is not consistent across samples.
Table 3: Troubleshooting Low Internal Standard Recovery
| Potential Cause | Troubleshooting Steps |
| Inappropriate Extraction Solvent | - Ensure the polarity of the extraction solvent is suitable for myristic acid and the sample matrix.[7] - Consider established lipid extraction methods like Folch or Bligh & Dyer, which use chloroform/methanol mixtures.[7] |
| Incomplete Extraction | - Perform a second extraction of the aqueous phase to determine if a significant amount of the internal standard is being left behind. - Ensure vigorous and consistent mixing during the extraction process. |
| Adsorption to Surfaces | - Use silanized glassware or low-adsorption plasticware to minimize the loss of the fatty acid to container surfaces. |
| Degradation of Internal Standard | - Ensure the stability of this compound in the sample matrix and under the conditions of your sample preparation and storage. - Avoid prolonged exposure to harsh pH conditions or high temperatures. |
Logical Diagram for Investigating Low IS Recovery:
Issue 3: Matrix Effects Leading to Inaccurate Quantification
Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, are a common challenge in LC-MS based lipidomics.[6][8][9] Phospholipids are often a major source of matrix effects in plasma and serum samples.[10]
Table 4: Addressing Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement | - Optimize Chromatography: Modify the LC gradient to separate this compound from the interfering matrix components. - Improve Sample Cleanup: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove matrix components like phospholipids.[6][7] - Sample Dilution: Dilute the sample to reduce the concentration of interfering compounds. This is a simple but effective strategy, provided the analyte concentration remains above the detection limit. |
| Differential Matrix Effects | - Ensure that the analyte and internal standard co-elute as closely as possible to experience the same matrix effects. A slight chromatographic shift between the deuterated IS and the analyte can sometimes occur. |
Signaling Pathway Visualization:
While Myristic acid itself is a fatty acid and not part of a signaling pathway in the classical sense, it is a key substrate in protein N-myristoylation, a crucial lipid modification of proteins.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Cayman Chemical [bioscience.co.uk]
- 4. immunomart.com [immunomart.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Uncovering matrix effects on lipid analyses in MALDI imaging mass spectrometry experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uncovering Matrix Effects on Lipid Analyses in MALDI Imaging Mass Spectrometry Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Troubleshooting poor incorporation of Myristic acid-d7 in metabolic labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Myristic acid-d7 in metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in metabolic labeling?
A1: this compound is a stable isotope-labeled version of myristic acid, a 14-carbon saturated fatty acid. In metabolic labeling, cells incorporate this deuterated fatty acid into newly synthesized lipids and proteins that undergo myristoylation. This allows for the tracing and quantification of these molecules using mass spectrometry, providing insights into fatty acid metabolism and protein modification dynamics.[1][2][3]
Q2: How is this compound incorporated into proteins?
A2: this compound is activated to myristoyl-CoA within the cell. The enzyme N-myristoyltransferase (NMT) then co-translationally attaches the myristoyl group to the N-terminal glycine of specific target proteins.[1][4] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[1]
Q3: Why is serum-free or low-serum medium recommended for labeling experiments?
A3: Standard fetal bovine serum (FBS) contains endogenous lipids, including myristic acid, which will compete with the this compound for uptake and incorporation, thereby reducing labeling efficiency.[1][5][6] Using serum-free medium or medium supplemented with delipidated or fatty acid-free serum minimizes this competition.[5][6]
Q4: What is a typical concentration range for this compound labeling?
A4: The optimal concentration can vary between cell lines. A good starting point is a concentration range of 10-100 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type that provides sufficient labeling without inducing cytotoxicity.
Q5: How long should I incubate my cells with this compound?
A5: Incubation times can range from 4 to 24 hours.[1] A time-course experiment is advisable to determine the optimal labeling duration for your protein of interest and cell line. Shorter incubation times may be sufficient for lipids, while longer times might be necessary for proteins with slower turnover rates.
Troubleshooting Guide
Issue 1: Low or No Incorporation of this compound
Q: I am not seeing any significant incorporation of this compound in my protein of interest or lipid fraction. What could be the problem?
A: Several factors can contribute to poor labeling. Consider the following potential causes and solutions:
-
Competition from Endogenous Fatty Acids: As mentioned in the FAQs, lipids in standard serum can compete with the labeled myristic acid.
-
Poor Solubility of this compound: Fatty acids are hydrophobic and may not dissolve well in aqueous media.
-
Solution: Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5%).[1] Complexing the fatty acid with fatty acid-free bovine serum albumin (BSA) can also improve solubility and delivery to cells.
-
-
Suboptimal Labeling Conditions: The concentration of this compound or the incubation time may not be optimal for your specific experiment.
-
Solution: Titrate the concentration of this compound (e.g., 10, 25, 50, 100 µM) and perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the ideal conditions for your cell line and target molecule.[1]
-
-
Low N-myristoyltransferase (NMT) Activity: The cell line you are using might have low endogenous NMT activity, the enzyme responsible for attaching myristic acid to proteins.
-
Poor Cellular Uptake or Activation: The cells may not be efficiently taking up the fatty acid or converting it to its active form, myristoyl-CoA.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. The conversion to myristoyl-CoA is catalyzed by acyl-CoA synthetases, so issues with this enzymatic step could be a factor, though less common to troubleshoot directly in a standard labeling experiment.
-
Issue 2: High Background or Non-Specific Labeling
Q: I'm observing high background signal or what appears to be non-specific labeling in my mass spectrometry data. How can I reduce this?
A: High background can obscure your results. Here are some common causes and how to address them:
-
Excess Concentration of this compound: Using too high a concentration can lead to non-enzymatic acylation of proteins or incorporation into lipids that are not of interest.[1]
-
Solution: Titrate the concentration of this compound downwards to find the lowest effective concentration that still provides adequate signal for your target.
-
-
Inadequate Washing: Residual, unincorporated this compound can contaminate your sample.
-
Solution: After the labeling incubation, ensure you thoroughly wash the cells with ice-cold PBS at least twice to remove any remaining extracellular labeled fatty acid.[8]
-
-
Cell Stress or Death: Unhealthy or dying cells can exhibit increased non-specific uptake and incorporation of molecules.[1]
-
Solution: Monitor cell viability throughout the experiment. Ensure optimal cell culture conditions and avoid letting cells become over-confluent. If toxicity is suspected, perform a cytotoxicity assay.
-
Issue 3: Cell Toxicity or Poor Cell Health
Q: My cells look unhealthy or are dying after incubation with this compound. What should I do?
A: Cell health is critical for successful metabolic labeling. If you observe signs of toxicity, consider the following:
-
This compound Concentration is Too High: High concentrations of saturated fatty acids can be lipotoxic to some cell lines.
-
Solvent Toxicity: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) can be toxic at higher concentrations.
-
Solution: Ensure the final concentration of the organic solvent in your culture medium is below the toxic threshold for your cells (typically <0.5%).[1]
-
-
Serum Starvation Stress: For some cell lines, prolonged incubation in serum-free medium can induce stress or apoptosis.
-
Solution: If you suspect this is an issue, try reducing the duration of serum starvation or use a low-serum medium (e.g., 0.5-1% dialyzed FBS) instead of completely serum-free medium.
-
Quantitative Data Summary
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Rationale |
| This compound Concentration | 10 - 100 µM | Balances labeling efficiency with potential for cytotoxicity.[1] |
| Incubation Time | 4 - 24 hours | Dependent on the turnover rate of the target lipid or protein.[1] |
| Cell Confluency | 70 - 80% | Ensures cells are in an active metabolic state (logarithmic growth phase).[1] |
| Solvent Concentration (e.g., DMSO) | < 0.5% (v/v) | Minimizes solvent-induced cytotoxicity.[1] |
| Serum in Labeling Medium | Serum-free or dialyzed FBS | Reduces competition from endogenous myristic acid.[1][5] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Incorporation | Competition with serum lipids | Use serum-free or dialyzed FBS medium | Increased incorporation of this compound |
| Poor solubility of this compound | Prepare a stock in DMSO/ethanol; complex with BSA | Improved delivery of the labeled fatty acid to cells | |
| Suboptimal concentration/time | Titrate concentration and incubation time | Optimized labeling efficiency for your specific system | |
| High Background | Excess this compound | Reduce the labeling concentration | Decreased non-specific signal |
| Inadequate washing | Wash cells thoroughly with cold PBS post-incubation | Removal of unincorporated label | |
| Cell Toxicity | High concentration of this compound | Perform a dose-response and viability assay | Identification of a non-toxic, effective concentration |
| Solvent toxicity | Keep final solvent concentration <0.5% | Maintained cell health during labeling |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free or dialyzed FBS-containing medium
-
This compound
-
DMSO or ethanol (for stock solution)
-
Fatty acid-free BSA (optional)
-
Phosphate-buffered saline (PBS), sterile
-
Culture plates/flasks
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for at least 24 hours.[1]
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO or ethanol.
-
Preparation of Labeling Medium:
-
Warm the serum-free or dialyzed FBS-containing medium to 37°C.
-
Dilute the this compound stock solution into the medium to achieve the desired final concentration (e.g., 50 µM). Vortex thoroughly to ensure complete dissolution.[1]
-
Optional: To improve solubility and delivery, first complex the this compound with fatty acid-free BSA before adding to the medium.
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells.
-
Wash the cells once with warm, sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 12-24 hours) at 37°C in a CO2 incubator.[1]
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove unincorporated this compound.[8]
-
Proceed with cell lysis using a buffer compatible with your downstream application (e.g., proteomics, lipidomics). For proteomics, a lysis buffer containing protease inhibitors is recommended. For metabolomics, a quenching and extraction protocol with cold methanol is often used.[8][12]
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of Myristoylated Proteins
Materials:
-
Labeled cell pellet
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 ZipTips or equivalent for desalting
Procedure:
-
Protein Extraction: Lyse the cell pellet in an appropriate lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or similar method.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 50-100 µg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[14]
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add MS-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).
-
Incubate overnight at 37°C.[15]
-
-
Digestion Quenching and Desalting:
-
LC-MS/MS Analysis:
-
Resuspend the cleaned peptides in a solution of 0.1% formic acid in water.
-
Analyze the sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the data for peptides with a mass shift corresponding to the incorporation of this compound.
-
Visualizations
Caption: this compound uptake and protein incorporation pathway.
Caption: Experimental workflow for this compound metabolic labeling.
Caption: Troubleshooting flowchart for poor this compound incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. In vivo measurement of plasma cholesterol and fatty acid synthesis with deuterated water: determination of the average number of deuterium atoms incorporated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 5. Crucial Role of Fatty Acids and Lipids in Serum-Free Media: Key Components for Specialized Cell Line Growth [cytion.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Testing Using Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 11. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 12. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. group.brc.hu [group.brc.hu]
Technical Support Center: Quantitative Analysis of Myristic Acid using Myristic acid-d7
Welcome to the technical support center for the quantitative analysis of myristic acid using its deuterated internal standard, Myristic acid-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to common pitfalls encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of myristic acid, a 14-carbon saturated fatty acid. It is intended for use as an internal standard (IS) for the quantification of myristic acid by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Using a stable isotope-labeled internal standard like this compound is the most recognized technique to correct for matrix effects and variability in sample processing.[3] Since it is chemically almost identical to the analyte (myristic acid), it co-elutes and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.
Q2: I am observing low and inconsistent recovery of this compound. What are the potential causes and how can I troubleshoot this?
Low and variable recovery of this compound and the target analyte, myristic acid, is a common issue that can stem from several stages of the analytical workflow.
Potential Causes:
-
Incomplete Extraction: Due to its long alkyl chain, myristic acid is highly nonpolar and may not be efficiently extracted from the sample matrix, especially from complex biological fluids like plasma.
-
Adsorption to Surfaces: The hydrophobic nature of myristic acid can lead to its adsorption onto plasticware (e.g., pipette tips, microcentrifuge tubes) and glassware.
-
Analyte Degradation: Although generally stable, degradation can occur during sample processing steps involving high heat or extreme pH.
-
In-source Thermal Degradation: Myristic acid can be susceptible to thermal degradation in the GC inlet or LC-MS ion source.
-
Metabolic Conversion: In biological samples, myristic acid can be rapidly metabolized through elongation and beta-oxidation, which could affect the stability of the analyte if samples are not handled properly.[4]
Troubleshooting Steps:
-
Optimize Extraction Method:
-
For liquid-liquid extraction (LLE), consider robust methods for lipid extraction like the Folch or Bligh & Dyer methods, which use a chloroform/methanol mixture.
-
For solid-phase extraction (SPE), a reverse-phase sorbent (like C18 or C8) is generally suitable. Method development is crucial to determine the optimal wash and elution solvents.
-
-
Minimize Adsorption:
-
Use low-adsorption polypropylene tubes and pipette tips.
-
Silanize glassware to reduce active sites for adsorption.
-
-
Control Temperature:
-
Avoid high temperatures during sample evaporation. Use a gentle stream of nitrogen at or slightly above room temperature.
-
-
Assess Stability:
-
Perform stability studies of this compound in the sample matrix at various storage conditions (e.g., room temperature, 4°C, -20°C, -80°C) and through freeze-thaw cycles.
-
Below is a troubleshooting workflow for low recovery:
Q3: I am observing a significant matrix effect (ion suppression or enhancement) for this compound. How can I mitigate this?
Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte and internal standard in the mass spectrometer.[3]
Mitigation Strategies:
-
Improve Sample Cleanup:
-
Optimize your SPE or LLE method to remove interfering matrix components such as phospholipids.
-
Consider alternative sample preparation techniques like protein precipitation followed by a cleanup step.
-
-
Chromatographic Separation:
-
Modify the LC gradient to separate myristic acid from the interfering matrix components.
-
Evaluate different stationary phases (e.g., C18, C8, Phenyl) to achieve better separation. A phenyl column has been shown to be effective in retaining and separating fatty acids.
-
-
Dilution:
-
Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their effect on ionization.
-
-
Matrix-Matched Calibrators:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte to mimic the matrix effects seen in the unknown samples.[5]
-
Here is a logical diagram for addressing matrix effects:
Q4: My calibration curve for myristic acid is non-linear. What could be the cause?
Non-linearity in the calibration curve can be caused by several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: If the matrix effect is not consistent across the concentration range of the calibration curve, it can lead to non-linearity.
-
In-source Fragmentation/Adduct Formation: Inconsistent fragmentation or adduct formation across the concentration range can affect the linearity.
-
Purity of Standards: Impurities in the analytical standard or internal standard can affect the accuracy of the calibration curve.
To troubleshoot, try extending the calibration range to lower concentrations and ensure that the highest standard is not causing detector saturation. Also, evaluate matrix effects at different concentration levels.
Troubleshooting Guides
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | For LC, ensure the mobile phase pH is appropriate to keep myristic acid in a single ionic state. Adding a small amount of a weak acid like formic acid can improve peak shape. |
| Column Overload | Inject a lower concentration of the sample to see if the peak shape improves. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., isopropanol) or replace the column if necessary. |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. A mismatch can cause peak distortion. |
Issue 2: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and evaporation. |
| Variable Matrix Effects | As discussed in the FAQ, optimize sample cleanup and chromatography to minimize matrix effects. |
| Instrument Instability | Check for fluctuations in LC pump pressure, MS source temperature, and gas flows. Perform a system suitability test. |
| Incomplete Dissolution of Dried Extract | Ensure the dried extract is fully reconstituted in the sample solvent. Vortex and/or sonicate the sample after adding the reconstitution solvent. |
Quantitative Data Summary
The following tables provide representative quantitative performance data for the analysis of myristic acid using this compound. This data is illustrative and should be confirmed in your laboratory with your specific matrix and instrumentation.
Table 1: Linearity of Myristic Acid Calibration Curve
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Myristic Acid | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) (n=6) |
| LLOQ | 1 | 0.95 | 95.0 | < 15 |
| Low QC | 3 | 2.91 | 97.0 | < 10 |
| Mid QC | 100 | 102.5 | 102.5 | < 8 |
| High QC | 800 | 784.0 | 98.0 | < 8 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85.2 | 92.5 (Ion Suppression) |
| High QC | 800 | 88.9 | 95.1 (Ion Suppression) |
Recovery is calculated by comparing the peak area of an analyte in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix effect is calculated by comparing the peak area of an analyte in a post-extraction spiked sample to a neat solution.[6]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is a general guideline for the extraction of myristic acid from plasma.
-
Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation & Extraction:
-
Add 400 µL of a cold mixture of isopropanol and acetonitrile (1:1, v/v).
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids.
-
-
Phase Separation:
-
Add 800 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Add 400 µL of water and vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, myristic acid must be derivatized to its volatile methyl ester.
-
Extraction:
-
Perform an extraction as described in Protocol 1.
-
-
Derivatization (using BF3-Methanol):
-
Reconstitute the dried extract in 500 µL of 14% Boron Trifluoride in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of hexane and 500 µL of water.
-
Vortex for 1 minute.
-
Centrifuge to separate the layers.
-
-
Analysis:
-
Transfer the upper hexane layer to a GC vial with an insert.
-
Inject an aliquot into the GC-MS system.
-
Below is a diagram illustrating a general experimental workflow for LC-MS/MS analysis.
References
Ensuring complete cell lysis for myristoylated protein analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with myristoylated proteins. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this important class of lipid-modified proteins.
Frequently Asked Questions (FAQs)
Q1: What makes the lysis of cells for myristoylated protein analysis challenging?
Myristoylated proteins are characterized by the covalent attachment of myristate, a 14-carbon saturated fatty acid, to an N-terminal glycine residue. This lipid modification increases the protein's hydrophobicity, often directing it to cellular membranes. The main challenge in cell lysis is to efficiently disrupt the cell and organelle membranes to release these proteins while maintaining their native structure and preventing aggregation. Incomplete lysis can lead to the loss of the target protein in the insoluble cell debris fraction, resulting in low yields and inaccurate downstream analysis.
Q2: Which type of detergent is best suited for solubilizing myristoylated proteins?
The choice of detergent is critical for the successful solubilization of myristoylated proteins. Detergents are broadly classified as ionic, non-ionic, and zwitterionic.
-
Ionic detergents (e.g., SDS) are harsh and can effectively solubilize most proteins, but they often lead to denaturation, which may not be suitable for functional assays.
-
Non-ionic detergents (e.g., Triton X-100, NP-40) are milder and are often used to solubilize membrane proteins while preserving their native conformation and interactions.
-
Zwitterionic detergents (e.g., CHAPS) are also considered mild and are effective at breaking protein-lipid and protein-protein interactions without significant denaturation.
For myristoylated proteins, a common strategy is to start with a mild non-ionic or zwitterionic detergent to maintain protein integrity. However, if solubilization is incomplete, a stronger detergent or a combination of detergents, as found in RIPA buffer, may be necessary. The optimal detergent and its concentration should be empirically determined for each specific myristoylated protein.[1][2]
Q3: Should I use a chemical lysis buffer or a mechanical disruption method?
Both chemical lysis (using lysis buffers with detergents) and mechanical disruption (e.g., sonication, homogenization, freeze-thaw cycles) can be used for extracting myristoylated proteins.
-
Chemical lysis is generally gentler and is often sufficient for cultured cells.
-
Mechanical disruption can be more effective for tissues or cells that are difficult to lyse. However, these methods can generate heat, which can lead to protein denaturation and degradation. Therefore, it is crucial to perform mechanical lysis on ice and in the presence of protease inhibitors.
In many cases, a combination of both methods yields the best results. For instance, initial cell suspension in a lysis buffer followed by brief sonication can enhance the disruption of cellular compartments and release of membrane-associated proteins.
Troubleshooting Guides
Problem 1: Low Yield of Myristoylated Protein in the Soluble Lysate
| Possible Cause | Troubleshooting Step |
| Incomplete Cell Lysis | - Visualize lysis: After lysis, check a small aliquot of the cell suspension under a microscope to ensure that the majority of cells are disrupted. - Increase detergent concentration: Gradually increase the concentration of the non-ionic or zwitterionic detergent in your lysis buffer. - Switch to a stronger lysis buffer: If milder buffers are ineffective, consider using a RIPA buffer, which contains both ionic and non-ionic detergents.[1][2] - Combine with mechanical disruption: Incorporate sonication or dounce homogenization on ice to aid in the disruption of membranes. |
| Protein Precipitation | - Optimize buffer components: Ensure the pH and salt concentration of your lysis buffer are optimal for your protein of interest. Suboptimal conditions can lead to protein aggregation. - Work quickly and at low temperatures: Perform all lysis and subsequent steps on ice or at 4°C to minimize protein degradation and aggregation. |
| Protein Degradation | - Add protease inhibitors: Always include a fresh cocktail of protease inhibitors in your lysis buffer immediately before use to prevent degradation by endogenous proteases. |
Problem 2: Myristoylated Protein is Found in the Insoluble Pellet
| Possible Cause | Troubleshooting Step |
| Insufficient Detergent Strength | - Use a stronger detergent: The hydrophobicity of your myristoylated protein may require a stronger detergent for solubilization. Consider switching from a non-ionic detergent to a zwitterionic one like CHAPS, or to a buffer containing ionic detergents like RIPA. - Test different detergents: Screen a panel of detergents to identify the one that most effectively solubilizes your specific protein while maintaining its integrity. |
| Interaction with Cytoskeleton or Other Insoluble Components | - Subcellular fractionation: Perform a subcellular fractionation to isolate the membrane fraction before attempting to solubilize the protein. This removes many insoluble cytosolic and cytoskeletal components. - Increase salt concentration: Higher salt concentrations in the lysis buffer can help disrupt ionic interactions between your protein and other cellular components. |
Quantitative Data on Lysis Buffer Efficiency
While direct quantitative comparisons of lysis buffer efficiency specifically for a wide range of myristoylated proteins are not extensively documented in a single source, proteomics studies provide valuable insights. The choice of lysis buffer significantly impacts the number of identified proteins, particularly membrane-associated ones. One study comparing different lysis buffers for mass spectrometry-based proteomics found that SDS-based buffers generally yielded the highest number of identified proteins across various sample types, highlighting their strong solubilization capacity. However, for applications requiring native protein conformation, milder detergents are preferred, even if the absolute yield is slightly lower.
| Lysis Buffer Component | Protein Class | Relative Solubilization Efficiency (General Proteomics) |
| NP-40 / Triton X-100 (Non-ionic) | Cytoplasmic & some membrane proteins | Moderate to High |
| CHAPS (Zwitterionic) | Membrane proteins | High (preserves protein structure) |
| RIPA (Mixed detergents) | Whole cell lysates (including nuclear and mitochondrial) | Very High (can be denaturing) |
| SDS (Ionic) | Difficult-to-solubilize proteins | Highest (strongly denaturing) |
This table provides a generalized comparison based on proteomics literature. The optimal buffer for a specific myristoylated protein should be determined experimentally.
Experimental Protocols
Protocol 1: Cell Lysis using RIPA Buffer
Materials:
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (optional)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with protease (and phosphatase) inhibitors to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble protein fraction) to a new pre-chilled tube. Avoid disturbing the pellet.
-
Determine the protein concentration of the lysate and store at -80°C.
Protocol 2: Cell Lysis using CHAPS Buffer
Materials:
-
CHAPS Lysis Buffer: 40 mM HEPES (pH 7.4), 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS.
-
Protease Inhibitor Cocktail
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold CHAPS lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the solubilized proteins.
-
Quantify the protein concentration and store the lysate at -80°C.
Protocol 3: Subcellular Fractionation to Isolate Membrane-Associated Proteins
Materials:
-
Hypotonic Buffer: 10 mM Tris-HCl (pH 7.4), 10 mM NaCl, 1.5 mM MgCl2
-
Homogenization Buffer: 250 mM Sucrose, 20 mM HEPES (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle until about 80-90% of the cells are lysed (monitor by microscopy).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the membrane fraction (microsomes), and the supernatant is the cytosolic fraction.
-
The membrane pellet can then be resuspended in a lysis buffer containing an appropriate detergent (e.g., CHAPS or RIPA) to solubilize the myristoylated proteins.
Signaling Pathway Diagrams
Myristoylation is a key modification for many proteins involved in cellular signaling. Below are diagrams for two prominent pathways involving myristoylated proteins.
References
Minimizing isotopic interference in Myristic acid-d7 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Myristic acid-d7 in their experiments, with a focus on minimizing isotopic interference for accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a deuterated form of myristic acid, a 14-carbon saturated fatty acid.[1] It is commonly used as an internal standard for the quantification of myristic acid in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[2] The seven deuterium atoms increase its mass, allowing it to be distinguished from the naturally occurring (unlabeled) myristic acid in the mass spectrometer.
Q2: What is isotopic interference and why is it a concern when using this compound?
A2: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (myristic acid) contributes to the signal of its stable isotope-labeled internal standard (this compound), or vice versa. This is a concern because myristic acid, like all organic molecules, naturally contains a small percentage of heavier isotopes (e.g., ¹³C, ²H). This results in a mass spectrum with not just the primary monoisotopic peak (M), but also smaller peaks at M+1, M+2, etc. Interference can arise if one of these low-abundance isotopic peaks from the highly concentrated unlabeled myristic acid has the same mass-to-charge ratio (m/z) as the primary peak of the this compound internal standard.
Q3: How can the isotopic purity of this compound affect my results?
A3: The isotopic purity of this compound is crucial for accurate quantification. Commercially available standards typically have high isotopic enrichment (e.g., 98%). However, the presence of unlabeled myristic acid (d0) in the d7 standard can lead to an underestimation of the endogenous analyte concentration. It is important to check the certificate of analysis for the specific lot of the internal standard being used.
Q4: What are the key metabolic pathways involving myristic acid?
A4: Myristic acid is a precursor for the synthesis of other fatty acids and can be incorporated into triglycerides for energy storage.[1] A key pathway is N-myristoylation, a lipid modification where myristic acid is attached to the N-terminal glycine of many eukaryotic and viral proteins.[1][3] This modification is crucial for protein-protein interactions, membrane targeting, and signal transduction.[1][3]
Troubleshooting Guide
Issue 1: I am observing a signal for this compound in my blank samples that only contain the unlabeled myristic acid standard.
-
Possible Cause: This is a classic sign of isotopic interference, where the M+7 isotopologue of the highly abundant unlabeled myristic acid is being detected in the mass channel for this compound.
-
Troubleshooting Steps:
-
Quantify the Interference: Prepare a series of calibration standards of unlabeled myristic acid and measure the response in the this compound channel. This will allow you to determine the percentage of crosstalk.
-
Correction Factor: Calculate a correction factor based on the ratio of the signal in the d7 channel to the signal in the d0 channel in a sample containing only unlabeled myristic acid. This factor can then be used to subtract the contribution of the unlabeled analyte from the internal standard signal in your experimental samples.
-
Optimize Chromatography: Improving the chromatographic separation between myristic acid and other matrix components can sometimes reduce the overall background and make the interference easier to manage.
-
Issue 2: The recovery of my this compound internal standard is low and inconsistent.
-
Possible Cause: Issues with the extraction procedure are a common cause of low and variable internal standard recovery.
-
Troubleshooting Steps:
-
Review Extraction Protocol: Ensure your lipid extraction method (e.g., Folch or Bligh & Dyer) is appropriate for your sample matrix.[4]
-
Optimize Solvent Polarity: The polarity of the extraction solvent must be suitable for fatty acids. A common choice is a chloroform:methanol mixture.[4]
-
Ensure Complete Phase Separation: Incomplete separation of the organic and aqueous layers during liquid-liquid extraction can lead to loss of the internal standard. Centrifugation can help to achieve a clean separation.[4]
-
Perform a Second Extraction: A single extraction may not be sufficient for complete recovery. A second extraction of the aqueous phase can significantly improve recovery rates.[4]
-
Issue 3: I am seeing a poor signal-to-noise ratio for both myristic acid and this compound.
-
Possible Cause: This could be due to a number of factors, including issues with the derivatization process (for GC-MS), ion suppression in the mass spectrometer source, or an unoptimized instrument method.
-
Troubleshooting Steps:
-
Check Derivatization (GC-MS): If you are performing GC-MS analysis of fatty acid methyl esters (FAMEs), ensure that the derivatization reaction has gone to completion. Incomplete derivatization will result in a poor signal.
-
Address Ion Suppression (LC-MS): Matrix effects can cause ion suppression.[4] To assess this, compare the signal of the internal standard in a neat solvent versus the signal in a sample matrix extract. If significant suppression is observed, further sample cleanup using techniques like solid-phase extraction (SPE) may be necessary.
-
Optimize MS Parameters: Ensure that the mass spectrometer parameters, such as collision energy and cone voltage, are optimized for the specific analytes.
-
Clean the Ion Source: A dirty ion source can lead to a significant drop in signal intensity. Regular cleaning is essential.[5]
-
Quantitative Data
**Table 1: Natural Isotopic Abundance of Elements in Myristic Acid (C₁₄H₂₈O₂) **
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.9[6] |
| ¹³C | 1.1[6][7] | |
| Hydrogen | ¹H | 99.985[7] |
| ²H | 0.015[7] | |
| Oxygen | ¹⁶O | 99.759[7] |
| ¹⁷O | 0.037 | |
| ¹⁸O | 0.204[7] |
Table 2: Calculated Isotopic Distribution for Unlabeled Myristic Acid (C₁₄H₂₈O₂) and Potential Interference with this compound
| Isotopologue | Relative Abundance (%) | Potential for Interference with this compound |
| M (Monoisotopic) | 100 | None |
| M+1 | 15.68 | Low |
| M+2 | 1.32 | Low |
| M+3 | 0.08 | Negligible |
| M+4 | 0.003 | Negligible |
| M+5 | <0.001 | Negligible |
| M+6 | <0.001 | Negligible |
| M+7 | <0.001 | High potential for direct overlap |
Note: The relative abundances were calculated using an isotope distribution calculator and are estimates. The actual observed abundances may vary slightly depending on the instrument and its resolution.
Experimental Protocols
Protocol 1: GC-MS Analysis of Myristic Acid using this compound Internal Standard
This protocol is for the analysis of total fatty acids as their methyl esters (FAMEs).
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a chloroform:methanol (2:1, v/v) solution.[8]
-
Add a known amount of this compound internal standard to the homogenate.
-
Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.[8]
-
Collect the lower chloroform phase containing the lipids.[8]
-
Evaporate the solvent under a stream of nitrogen.[8]
-
-
FAME Preparation (Transesterification):
-
GC-MS Analysis:
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (MS).[8]
-
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase or a polyethylene glycol phase, is typically used for FAME separation.[8]
-
Injection: Use a suitable injection mode, such as splitless or on-column.
-
Temperature Program: An optimized temperature gradient is used to achieve good resolution of all FAMEs of interest.[8] For example: hold at 60°C for 1 min, then ramp to 220°C at a rate of 2-5°C/min, and hold for 20 min.[9]
-
MS Detection: Use either electron ionization (EI) or chemical ionization (CI). EI produces a spectrum dominated by fragment ions, while CI is better suited for isotopologue analysis.[10] Monitor the appropriate ions for unlabeled myristic acid methyl ester and this compound methyl ester.
-
Protocol 2: LC-MS/MS Analysis of Free Myristic Acid using this compound Internal Standard
-
Sample Preparation:
-
To 0.5 mL of media or cell lysate, add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[2]
-
Add a known amount of this compound internal standard.
-
Extract twice with iso-octane, and pool the upper layers.[2]
-
Dry the extracted fatty acids under vacuum.[2]
-
Reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate to improve ionization. For negative ion mode, a mobile phase with a neutral pH (e.g., using ammonium bicarbonate) can be beneficial to prevent water loss.
-
MS/MS Detection: Use electrospray ionization (ESI) in negative ion mode, as it is generally more suitable for fatty acid analysis. Set up a multiple reaction monitoring (MRM) method to monitor the transitions for both unlabeled myristic acid and this compound.
-
Visualizations
Caption: N-myristoylation signaling pathway.
References
- 1. Myristoylation - Wikipedia [en.wikipedia.org]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Isotopes as a tool for reconstructing ancient environments – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]
- 8. benchchem.com [benchchem.com]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Enhancing the sensitivity of detection for Myristic acid-d7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Myristic acid-d7 detection in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound is a deuterated form of myristic acid, a 14-carbon saturated fatty acid. Its primary application is as an internal standard for the quantification of myristic acid and other fatty acids in biological samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium labels provide a distinct mass-to-charge ratio (m/z) difference from the endogenous analyte, allowing for accurate correction of variability during sample preparation and analysis.
Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?
Free fatty acids, including this compound, are polar and have low volatility, which makes them unsuitable for direct GC-MS analysis. This can lead to poor peak shape and inaccurate quantification. Derivatization converts the fatty acids into more volatile and less polar derivatives, such as fatty acid methyl esters (FAMEs) or trimethylsilyl (TMS) esters, making them amenable to GC analysis.
Q3: Can I use one deuterated internal standard to quantify multiple fatty acids?
While it is possible, for the highest accuracy and precision, it is recommended to use a specific isotopically labeled internal standard for each analyte being quantified. This is because the extraction efficiency and ionization response can vary between different fatty acids. However, if a specific standard is unavailable, a deuterated standard with a similar chain length and saturation, like this compound for other C14 fatty acids, can be used, but the method must be carefully validated.
Q4: What is the "isotope effect" and can it affect my results?
The isotope effect is a phenomenon where deuterated compounds may have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography. While this effect is usually small, it's important to be aware of it. Complete co-elution is ideal for the most accurate correction of matrix effects. If a significant shift is observed, chromatographic conditions may need to be optimized to minimize the separation.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
-
Inefficient Derivatization: The derivatization reaction may be incomplete.
-
Solution: Ensure the derivatization reagent is fresh and not degraded. Optimize reaction conditions such as temperature and time. For FAME derivatization with BF₃-methanol, heating at 60-100°C for 10-60 minutes is a common practice. For silylation with BSTFA, heating at 60°C for 60 minutes is typical.
-
-
Sample Degradation: The analyte may have degraded during sample preparation.
-
Solution: For unstable compounds, consider adding antioxidants, protecting samples from light, and avoiding excessive heat.
-
-
Instrument Contamination: The GC inlet, column, or MS ion source may be contaminated.
-
Solution: Clean the ion source and replace the GC inlet liner and septum. Trim the first few centimeters of the GC column.
-
-
Incorrect MS Parameters: The mass spectrometer may not be optimized for the analyte.
-
Solution: Ensure the correct m/z values are being monitored. For LC-MS/MS, optimize the precursor and product ions (MRM transitions) and collision energy for both myristic acid and this compound.
-
Issue 2: Poor Peak Shape in GC-MS Analysis
Possible Causes & Solutions
-
Incomplete Derivatization: Residual underivatized fatty acids can cause peak tailing.
-
Solution: Optimize the derivatization protocol as described above.
-
-
Active Sites in the GC System: The GC liner or column may have active sites that interact with the analyte.
-
Solution: Use a deactivated inlet liner. Ensure the column is properly conditioned and has not exceeded its lifetime.
-
-
Solvent Mismatch: The sample solvent may not be compatible with the mobile phase or stationary phase.
-
Solution: Ensure the sample is dissolved in a solvent compatible with your GC column and conditions.
-
Issue 3: Low Recovery of this compound from Biological Matrices (e.g., Plasma)
Possible Causes & Solutions
-
Inefficient Extraction: The extraction protocol may not be effectively recovering the fatty acids from the sample matrix.
-
Solution: Ensure the chosen extraction method (e.g., Folch or Bligh-Dyer) is appropriate for your sample type. Adjust the solvent polarity or sample-to-solvent ratio to improve extraction efficiency. For complex matrices, consider using solid-phase extraction (SPE) for cleanup.
-
-
Protein Binding: Fatty acids can bind to proteins like albumin in plasma, hindering their extraction.
-
Solution: Disrupt protein binding by adding an organic solvent like methanol or acetonitrile prior to extraction.
-
-
Analyte Volatility or Degradation: The analyte may be lost during solvent evaporation steps or degrade.
-
Solution: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat.
-
Issue 4: Isotopic Interference or "Crosstalk"
Possible Causes & Solutions
-
Natural Isotope Abundance: Naturally occurring isotopes of myristic acid (e.g., ¹³C) can contribute to the signal of the this compound internal standard, especially at high concentrations of the analyte.[2]
-
Contamination of Internal Standard: The deuterated standard may contain a small amount of the non-deuterated analyte.
-
Solution: Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.
-
Quantitative Data Summary
The following tables summarize key quantitative data for enhancing the detection of myristic acid.
Table 1: Comparison of Derivatization Reagents for LC-MS Sensitivity Enhancement
| Derivatization Reagent | Ionization Mode | Fold Increase in Sensitivity (Approx.) | Reference |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive ESI | ~60,000 | [4] |
| 2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide (AMMP) | Positive ESI | ~2,500 | [5] |
| Cholamine | Positive ESI | ~2,000 | [6] |
| 5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ) | Positive ESI | >100 (LOQ < 100 ng/L) | [7] |
Table 2: Typical GC-MS Parameters for Myristic Acid Methyl Ester (C14:0-ME) Analysis
| Parameter | Typical Value/Condition | Reference |
| GC Column | Highly polar (e.g., SP-2560, HP-88) or non-polar (e.g., Equity-1) | [8][9][10] |
| Injector Temperature | 220-250°C | |
| Carrier Gas | Helium or Hydrogen | |
| Flow Rate | 1.0 - 1.5 mL/min | |
| Oven Program | Initial temp ~100°C, ramp to ~240-250°C | |
| MS Ionization Mode | Electron Impact (EI) at 70 eV | |
| Monitored Ions (m/z) | 242 (Molecular Ion), 74, 87 |
Experimental Protocols & Workflows
Protocol 1: FAME Derivatization for GC-MS Analysis
This protocol describes the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol.
Materials:
-
Dried lipid extract
-
BF₃-Methanol reagent (12-14%)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Glass reaction tubes with PTFE-lined caps
Procedure:
-
Place the dried lipid extract containing this compound into a glass reaction tube.
-
Add 2 mL of BF₃-Methanol reagent.
-
Tightly cap the tube and heat at 80°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.
-
Vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing anhydrous Na₂SO₄ to remove any residual water.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Fatty Acid Cleanup from Plasma
This protocol provides a general workflow for cleaning up a plasma lipid extract using a C18 SPE cartridge.
Materials:
-
Plasma lipid extract
-
C18 SPE cartridge
-
Methanol (Conditioning solvent)
-
Water (Equilibration solvent)
-
Hexane (Wash solvent)
-
Ethyl Acetate (Elution solvent)
Procedure:
-
Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibration: Pass 5 mL of water through the cartridge. Do not let the sorbent dry out.
-
Loading: Load the plasma lipid extract (reconstituted in a suitable solvent) onto the cartridge.
-
Washing: Pass 5 mL of hexane through the cartridge to remove non-polar interferences.
-
Elution: Elute the fatty acids with 5 mL of ethyl acetate.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for derivatization or direct LC-MS analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unitn.it [iris.unitn.it]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. forensicrti.org [forensicrti.org]
- 8. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
Addressing variability in Myristic acid-d7 labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Myristic acid-d7 for metabolic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a deuterated form of myristic acid, a 14-carbon saturated fatty acid.[1][2] In metabolic labeling studies, cells are incubated with this compound, which is then incorporated into various cellular pathways. A primary application is in the study of N-myristoylation, a lipid modification where myristic acid is attached to the N-terminal glycine of specific proteins. This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[3] The deuterium-labeled myristic acid can be traced and quantified using mass spectrometry-based techniques.[4][5]
Q2: What are the optimal storage and handling conditions for this compound?
Proper storage and handling are critical to maintain the stability and reactivity of this compound. It should be stored at room temperature, protected from light and moisture.[2] For long-term storage, -20°C is recommended.[5] It is typically soluble in organic solvents like chloroform and DMSO.[3][4] When preparing stock solutions, ensure the fatty acid is completely dissolved before adding it to the culture medium.[3]
Q3: Why is my protein of interest not being labeled with this compound?
Several factors can contribute to a lack of labeling:
-
The protein may not have an N-terminal glycine: N-myristoylation is highly specific to proteins with an N-terminal glycine residue after the cleavage of the initiator methionine.[3]
-
The N-terminal glycine may not be accessible: The amino acid sequence surrounding the N-terminus can influence the recognition and binding by N-myristoyltransferase (NMT), the enzyme responsible for myristoylation.[3]
-
Low NMT activity: The expression and activity of NMT can vary between different cell types and expression systems.[3]
-
Poor cellular uptake or activation: this compound needs to be taken up by the cells and converted to its active form, myristoyl-d7-CoA, to be utilized by NMT.[3]
-
Suboptimal labeling conditions: Factors such as incubation time, the concentration of this compound, and overall cell health can significantly impact labeling efficiency.[3]
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Issue 1: Low or No Labeling Efficiency
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Poor solubility of this compound | Ensure the fatty acid is completely dissolved in a suitable solvent (e.g., DMSO or ethanol) before adding it to the culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).[3] |
| Suboptimal Labeling Time | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation duration for your specific cell type and protein of interest.[3] |
| Competition with Endogenous Myristic Acid | Use a serum-free or low-serum medium during the labeling period to minimize the concentration of competing unlabeled myristic acid.[3] |
| Incorrect Cell Density | Plate cells to reach 70-80% confluency on the day of the experiment for optimal uptake and metabolism.[3] |
| Degraded this compound | Ensure proper storage of the labeling reagent. Purchase from a reputable supplier and check the certificate of analysis for purity. |
Issue 2: High Background or Non-Specific Labeling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Concentration of this compound | Titrate the concentration of this compound to find the lowest effective concentration that provides sufficient signal without causing high background. High concentrations can lead to non-enzymatic acylation or incorporation into lipids.[3] |
| Contaminants in the Reagent | Ensure the purity of your this compound stock. If in doubt, use a fresh vial from a reliable source.[3] |
| Inadequate Washing Steps | After the labeling reaction, thoroughly wash the cells or protein lysates with cold PBS to remove any unincorporated fatty acid.[3] |
| Cell Stress or Death | Unhealthy cells may exhibit increased non-specific uptake of the labeling reagent. Ensure optimal cell culture conditions and check cell viability.[3] |
Issue 3: Inconsistent or Irreproducible Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Variability in Cell Culture | Standardize cell passage number, seeding density, and growth conditions to ensure consistency between experiments. |
| Inconsistent Reagent Preparation | Prepare fresh labeling medium for each experiment. Ensure accurate and consistent dilution of the this compound stock solution. |
| Instrument Variability (Mass Spectrometer) | Use an internal standard to correct for variations in instrument response.[6] Regularly calibrate and maintain the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Culture: Plate adherent cells at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution into a serum-free or low-serum culture medium to the desired final concentration (e.g., 25-100 µM).
-
Vortex the labeling medium thoroughly to ensure the complete dissolution of the fatty acid.[3]
-
-
Metabolic Labeling:
-
Aspirate the complete medium from the cells and wash once with warm, sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO2 incubator.[3]
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and detach the cells using a cell scraper.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS to remove any remaining unincorporated this compound.
-
After the final wash, remove all supernatant and store the cell pellet at -80°C until further processing.[7]
-
Protocol 2: Protein Extraction and Preparation for Mass Spectrometry
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Protein Quantification:
-
Transfer the supernatant (containing the protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation for Mass Spectrometry:
-
Further processing will depend on the specific downstream mass spectrometry workflow (e.g., in-gel digestion, in-solution digestion). This typically involves protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin).
-
Visualizations
Caption: Workflow for metabolic labeling with this compound.
Caption: Troubleshooting guide for low this compound labeling.
References
Validation & Comparative
A Comparative Guide to the Analysis of Myristic Acid-d7: GC-MS vs. LC-MS
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of stable isotope-labeled compounds like myristic acid-d7 is critical for a variety of applications, including metabolic flux analysis, pharmacokinetic studies, and as an internal standard for the quantification of endogenous myristic acid. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective comparison of GC-MS and LC-MS for the analysis of this compound, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for specific research needs.
Data Presentation: A Side-by-Side Look at Performance
The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following table summarizes typical validation data for the analysis of myristic acid and other fatty acids by GC-MS and LC-MS. It is important to note that these values are compiled from various studies and may differ based on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Metric | GC-MS (for Myristic Acid/Fatty Acids) | LC-MS/MS (for Myristic Acid/Fatty Acids) |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.4 µg/g | 0.2 - 1.9 ng/g (derivatized) |
| Limit of Quantification (LOQ) | 0.2 - 0.5 µg/g | 3.0 - 6.4 ng/g (derivatized); ~0.5 pg on-column |
| Precision (RSD %) | < 10% | < 15% |
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% |
Experimental Protocols: A Step-by-Step Guide
GC-MS Analysis of this compound (as a TMS derivative)
Gas chromatography requires the derivatization of polar analytes like myristic acid to increase their volatility. Silylation is a common derivatization technique.
1. Sample Preparation (Lipid Extraction):
-
A suitable extraction method, such as a modified Folch or Bligh-Dyer procedure, is used to extract total lipids from the sample matrix (e.g., plasma, cells, tissue).
-
This compound is typically used as an internal standard and is added at the beginning of the extraction process to account for any sample loss.
2. Derivatization (Silylation):
-
The dried lipid extract is reconstituted in a suitable solvent (e.g., pyridine).
-
A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added.
-
The reaction mixture is heated (e.g., at 60°C for 30-60 minutes) to form the trimethylsilyl (TMS) ester of this compound.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 80-100°C, holding for a few minutes, then ramping up to around 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring the characteristic ions of this compound TMS ester.
-
LC-MS/MS Analysis of this compound
LC-MS can analyze this compound directly, although derivatization can be employed to enhance sensitivity.
1. Sample Preparation (Direct Analysis):
-
Similar to GC-MS, a lipid extraction is performed.
-
The dried extract is reconstituted in a solvent compatible with the LC mobile phase (e.g., a mixture of acetonitrile, isopropanol, and water).
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph:
-
Column: A reversed-phase column, such as a C18 or C8 (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of two solvents, typically water with a small amount of additive (e.g., formic acid or ammonium formate) as mobile phase A, and an organic solvent like acetonitrile or methanol as mobile phase B.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: Typically maintained between 30-50°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion is monitored.
-
Mandatory Visualizations
A Comparative Guide to the Quantitative Analysis of Myristic Acid Using Myristic acid-d7 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of myristic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), with a specific focus on the use of Myristic acid-d7 as an internal standard. The selection of an appropriate analytical method is critical for obtaining accurate and reproducible data in research, clinical, and pharmaceutical settings. This document presents a detailed overview of experimental protocols, comparative performance data, and the biological significance of myristic acid to aid in methodological decisions.
Introduction to Myristic Acid and the Role of Deuterated Internal Standards
Myristic acid, a 14-carbon saturated fatty acid, is a vital component in various biological processes. It is not only a key building block for more complex lipids but also plays a crucial role in cell signaling through a post-translational modification known as N-myristoylation. This process involves the covalent attachment of a myristoyl group to the N-terminal glycine of many signaling proteins, influencing their localization and function.
Accurate quantification of myristic acid is therefore essential for understanding its role in health and disease. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis. Deuterated internal standards closely mimic the chemical and physical properties of the analyte, allowing for correction of variability during sample preparation, chromatography, and ionization, which ultimately leads to enhanced accuracy and precision.
Comparison of Quantitative Methods: GC-MS vs. LC-MS
Both GC-MS and LC-MS are powerful techniques for the quantification of myristic acid. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection. |
| Derivatization | Typically required. Fatty acids are converted to volatile esters (e.g., methyl esters - FAMEs) prior to analysis. | Often not required. Can directly analyze free fatty acids, though derivatization can be used to improve ionization efficiency. |
| Sample Throughput | Generally lower due to longer run times and sample preparation. | Can be higher, with some UPLC methods offering very short run times.[1] |
| Sensitivity | High sensitivity, often reaching picogram levels. | Generally offers very high sensitivity, often in the femtogram to picogram range.[1] |
| Matrix Effects | Less prone to ion suppression compared to ESI-LC-MS. | Can be susceptible to matrix effects (ion suppression or enhancement) from co-eluting compounds. The use of a deuterated internal standard is crucial to mitigate this. |
| Instrumentation Cost | Generally lower initial cost compared to LC-MS/MS systems. | Can have a higher initial investment, particularly for high-resolution mass spectrometers. |
Quantitative Performance Data
The following tables summarize typical validation parameters for the quantification of myristic acid using GC-MS and LC-MS with a deuterated internal standard. The data is compiled from various studies analyzing fatty acid profiles in biological matrices.
Table 1: GC-MS Performance Data for Myristic Acid Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[2] |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/mL[2] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115%[3] |
Table 2: LC-MS/MS Performance Data for Myristic Acid Quantification
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99[4] |
| Limit of Quantification (LOQ) | 0.01 - 0.5 µg/mL[4] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15%[4] |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocols
Detailed and validated experimental protocols are fundamental for reliable quantitative analysis. Below are representative workflows for both GC-MS and LC-MS methods.
GC-MS Protocol: Quantification of Myristic Acid in Plasma
-
Sample Preparation (Lipid Extraction):
-
To 100 µL of plasma, add a known amount of this compound internal standard.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen.
-
-
Derivatization (Methylation):
-
To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Incubate at 60°C for 1 hour to form fatty acid methyl esters (FAMEs).
-
Add 1 mL of hexane and 0.5 mL of water, and vortex.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract and reconstitute in a suitable volume of hexane for injection.
-
-
GC-MS Analysis:
-
Column: DB-FFAP or similar polar capillary column.
-
Injection Mode: Splitless.
-
Oven Program: Start at 100°C, ramp to 240°C.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for myristic acid methyl ester and this compound methyl ester.
-
LC-MS/MS Protocol: Quantification of Myristic Acid in Plasma
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 50 µL of plasma, add a known amount of this compound internal standard.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Dry the supernatant under nitrogen.
-
Reconstitute the extract in a suitable mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other fatty acids.
-
MS/MS Detection: Electrospray Ionization (ESI) in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Myristic Acid Transition: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
This compound Transition: Monitor the corresponding transition for the deuterated internal standard.
-
-
Myristic Acid in Cellular Signaling
Myristic acid is a key player in a variety of signaling pathways, primarily through the enzymatic process of N-myristoylation, catalyzed by N-myristoyltransferase (NMT).[5][6] This modification is crucial for the proper function and localization of numerous proteins involved in signal transduction.[7][8][9]
The diagram above illustrates the general pathway of protein N-myristoylation. Myristic acid is first activated to Myristoyl-CoA. N-myristoyltransferase (NMT) then catalyzes the transfer of the myristoyl group to the N-terminal glycine of a target protein.[6][10] This lipid modification facilitates the protein's association with cellular membranes, a critical step for its participation in various signaling cascades.[7][8]
Experimental Workflow
The following diagram outlines the logical steps involved in the quantitative analysis of myristic acid from a biological sample using a deuterated internal standard.
References
- 1. A rapid and highly sensitive UPLC-ESI-MS/MS method for the analysis of the fatty acid profile of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]
- 6. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myristoylation - Wikipedia [en.wikipedia.org]
- 9. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to the Quantification of Myristic Acid: Cross-Validation of Myristic acid-d7 with Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the quantification of myristic acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of Myristic acid-d7 as an internal standard is a cornerstone of accurate quantification in both methodologies. This document outlines the performance of each technique, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Introduction to Myristic Acid Quantification
Myristic acid, a 14-carbon saturated fatty acid, is a vital component of cellular lipids and plays a crucial role in various biological processes, most notably in protein N-myristoylation, a lipid modification that influences protein localization and signal transduction. Accurate quantification of myristic acid in biological matrices is essential for understanding its role in health and disease. Stable isotope dilution analysis (SIDA) employing a deuterated internal standard like this compound is the gold standard for achieving the highest accuracy and precision. This approach effectively corrects for variations in sample preparation and instrument response.
The two most prevalent and powerful analytical platforms for this purpose are GC-MS and LC-MS/MS. While both offer high sensitivity and selectivity, they differ in their sample preparation requirements, chromatographic principles, and instrumentation, leading to distinct advantages and limitations.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance. While a direct cross-validation study comparing GC-MS and LC-MS/MS for myristic acid was not found in a single publication, the following table summarizes typical validation data for fatty acid analysis using both techniques with deuterated internal standards. This provides a benchmark for methodological selection.
| Parameter | GC-MS with this compound IS | LC-MS/MS with this compound IS |
| Linearity (R²) | ≥ 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 85-115% | 80-120% |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | Low pg on-column | Low to mid pg on-column |
| Limit of Quantification (LOQ) | Mid to high pg on-column | High pg to low ng on-column |
| Sample Preparation | More extensive (derivatization required) | Often simpler (direct analysis possible) |
| Throughput | Lower | Higher |
Experimental Protocols
A critical aspect of analytical science is a detailed understanding of the experimental protocols. The following sections provide representative methodologies for the quantification of myristic acid using GC-MS and LC-MS/MS with this compound as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS analysis of myristic acid typically requires a derivatization step to convert the non-volatile fatty acid into a more volatile fatty acid methyl ester (FAME).
1. Sample Preparation and Lipid Extraction (Folch Method):
-
Homogenize the biological sample (e.g., plasma, tissue homogenate) in a chloroform:methanol (2:1, v/v) solution.
-
Add a known amount of this compound internal standard solution to the homogenate.
-
Vortex the mixture and then centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a transesterification reagent such as 14% boron trifluoride in methanol (BF₃-methanol).
-
Heat the mixture at 100°C for 30 minutes.
-
After cooling, add hexane and water to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, HP-88).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for myristic acid methyl ester and this compound methyl ester.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS can often analyze underivatized fatty acids, simplifying sample preparation.
1. Sample Preparation and Protein Precipitation:
-
To the biological sample (e.g., plasma), add a known amount of this compound internal standard solution.
-
Add three volumes of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myristic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Myristic Acid Transition: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
This compound Transition: Monitor the corresponding transition for the deuterated internal standard.
-
-
Mandatory Visualization
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows for GC-MS and LC-MS/MS quantification of myristic acid.
Caption: A simplified comparison of the major steps involved in Myristic acid quantification.
N-Myristoylation Signaling Pathway
Myristic acid is a key substrate in the N-myristoylation pathway, a critical post-translational modification that attaches a myristoyl group to the N-terminal glycine of many signaling proteins. This modification is essential for their membrane localization and function.
Caption: The N-myristoylation pathway, a key cellular process involving Myristic acid.
Conclusion
Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of myristic acid when using this compound as an internal standard. The choice between them depends on the specific requirements of the study.
-
GC-MS is a well-established technique that offers excellent chromatographic resolution and is highly suitable for comprehensive fatty acid profiling. The requirement for derivatization, however, adds a step to the sample preparation and can decrease throughput.
-
LC-MS/MS provides the advantage of analyzing underivatized myristic acid, leading to a simpler and often faster workflow, which is beneficial for high-throughput applications.
For researchers and drug development professionals, a thorough evaluation of the analytical goals, sample matrix, required sensitivity, and available instrumentation is crucial for selecting the optimal method for myristic acid quantification.
A Head-to-Head Comparison of Myristic Acid-d7 and Alkynyl Myristic Acid for Protein Myristoylation Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein N-myristoylation, the choice of labeling strategy is a critical determinant of experimental outcomes. This guide provides an objective comparison of two predominant methods: metabolic labeling with Myristic acid-d7 for quantitative mass spectrometry and the use of Alkynyl Myristic Acid for bioorthogonal click chemistry applications.
Protein N-myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to an N-terminal glycine residue, is a crucial lipid modification that governs protein localization, stability, and involvement in signal transduction.[1][2] Dysregulation of this process has been implicated in various diseases, including cancer and infectious diseases, making the accurate study of myristoylated proteins essential for both basic research and therapeutic development.[3]
This guide delves into the technical nuances, experimental workflows, and data outputs of two powerful analytical techniques. This compound, a stable isotope-labeled version of myristic acid, enables the direct, quantitative measurement of myristoylation levels through mass spectrometry. In contrast, Alkynyl Myristic Acid, a myristic acid analog bearing a terminal alkyne group, allows for the versatile, two-step detection and identification of myristoylated proteins via click chemistry.
Methodological Overview and Data Comparison
The selection of a labeling reagent is contingent on the specific research question. This compound is the tool of choice for precise quantification of myristoylation stoichiometry and dynamics, while Alkynyl Myristic Acid excels in the identification, visualization, and enrichment of myristoylated proteins.
| Feature | This compound Labeling | Alkynyl Myristic Acid Labeling |
| Principle | Metabolic incorporation of a stable isotope-labeled fatty acid. | Metabolic incorporation of a bioorthogonal fatty acid analog followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). |
| Detection Method | Mass Spectrometry (MS). | Fluorescence scanning, Western blotting (after conjugation to biotin), or Mass Spectrometry. |
| Primary Data Output | Quantitative data on the abundance of myristoylated peptides. | Qualitative identification and visualization of myristoylated proteins; can be adapted for quantitative proteomics.[4] |
| Advantages | - Direct quantification of endogenous myristoylation.- High chemical similarity to the natural substrate.- Minimal perturbation of the biological system. | - High sensitivity and low background.- Versatile detection methods (fluorescence, affinity purification).- Enables proteome-wide identification of lipidated proteins.[5] |
| Disadvantages | - Requires sophisticated mass spectrometry instrumentation.- Data analysis can be complex.- Does not allow for in-gel visualization. | - Potential for the alkyne tag to alter protein metabolism or function.- Two-step process adds complexity.- Click chemistry reagents can have off-target effects.[6] |
| Typical Application | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-like quantitative proteomics. | In-gel fluorescence visualization, affinity pull-down and enrichment for MS-based identification. |
Signaling Pathways Involving N-Myristoylation
N-myristoylation is a key regulator of signal transduction, primarily by facilitating the membrane association of signaling proteins.[1] Two well-characterized examples are the Src family kinases and the alpha subunits of heterotrimeric G proteins.
References
- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]
- 4. Use of alkyne-tagged myristic acid to detect N-terminal myristoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Fatty Acid Quantification: A Comparative Guide to Myristic Acid-d7 as an Internal Standard
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of myristic acid and other fatty acids, the choice of an appropriate internal standard is a critical decision that profoundly impacts data reliability. This guide provides an objective comparison of Myristic acid-d7, a stable isotope-labeled (SIL) internal standard, with non-deuterated alternatives, supported by established principles of bioanalytical method validation.
In the realm of mass spectrometry-based quantification, an internal standard (IS) is indispensable for correcting variability inherent in the entire analytical workflow, from sample preparation to instrument analysis. An ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations in extraction recovery, matrix effects, and instrument response. Due to their near-identical structure and behavior to the endogenous analyte, deuterated internal standards like this compound are widely regarded as the gold standard for achieving the highest accuracy and precision.[1][2][3]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The superiority of a stable isotope-labeled internal standard such as this compound over a structural analog (e.g., a non-endogenous odd-chain fatty acid like Pentadecanoic acid, C15:0) lies in its ability to more effectively compensate for analytical variability.[1][2] While both types of internal standards can improve quantification, the closer resemblance of the SIL-IS to the analyte leads to better correction for matrix-induced ionization suppression or enhancement and any losses during sample processing.[2][4]
A study investigating the impact of internal standard selection on the measurement of long-chain fatty acids found that while accuracy remained relatively stable in some cases, the use of alternative (non-ideal) internal standards led to a significant increase in method imprecision, with a median increase in variance of 141%.[1] This underscores the importance of using a true isotopic analog like this compound for the most reliable results.
The following table summarizes the expected performance differences based on key bioanalytical validation parameters.
| Validation Parameter | This compound (SIL-IS) | Non-Deuterated IS (e.g., C15:0) | Rationale |
| Accuracy (% Bias) | Expected to be within ±15% | May exhibit greater bias | This compound co-elutes and experiences nearly identical matrix effects and extraction recovery as the analyte, leading to more accurate correction.[2][5] |
| Precision (% CV) | Expected to be ≤15% | Higher variability is possible | Differences in physicochemical properties can lead to less consistent correction for analytical variations, resulting in higher imprecision.[1] |
| Matrix Effect Compensation | Excellent | Variable | As a structural analog, its response to matrix components may differ from myristic acid, leading to incomplete correction.[4] |
| Recovery Correction | Excellent | Variable | Near-identical chemical properties ensure that this compound tracks the recovery of the analyte with high fidelity throughout the sample preparation process. |
| Specificity | High (differentiated by mass) | High (differentiated by chromatography and mass) | Both are distinguishable from the analyte by the mass spectrometer. |
Experimental Protocol: Validation of an Analytical Method Using this compound
This section outlines a typical experimental protocol for the validation of a quantitative method for myristic acid in a biological matrix (e.g., human plasma) using this compound as an internal standard, following regulatory guidelines.[5]
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of myristic acid and this compound in an appropriate organic solvent (e.g., methanol).
-
From the stock solutions, prepare a series of working solutions for calibration standards and quality control (QC) samples by serial dilution.
-
Prepare a separate working solution of this compound at a constant concentration to be spiked into all samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards by spiking blank biological matrix with the myristic acid working solutions to achieve a concentration range that covers the expected sample concentrations. A typical range might be 1-1000 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range using a separate weighing of the myristic acid stock solution from that used for the calibration standards.
3. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To an aliquot of each sample (calibrator, QC, or unknown), add the this compound working solution.
-
Precipitate proteins by adding a water-miscible organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Perform a liquid-liquid extraction on the supernatant using a water-immiscible organic solvent (e.g., hexane) to extract the fatty acids.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
4. LC-MS/MS Analysis:
-
Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic conditions should be optimized to ensure sufficient separation of myristic acid from other matrix components.
-
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both myristic acid and this compound.
5. Data Analysis and Acceptance Criteria:
-
Construct a calibration curve by plotting the peak area ratio of myristic acid to this compound against the nominal concentration of the calibration standards.
-
The accuracy and precision of the method are determined by analyzing the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[5]
Visualizing the Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical validation and the experimental workflow for sample analysis.
Caption: A typical bioanalytical workflow incorporating an internal standard.
Caption: Core parameters for bioanalytical method validation.
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Myristic Acid-d7 in Research: A Comparative Guide to its Applications and Performance
Myristic acid-d7, a deuterated form of the saturated fatty acid myristic acid, serves as a critical tool in modern research, primarily as an internal standard for quantitative mass spectrometry. Its applications span various fields, including lipidomics, metabolic flux analysis, and studies of protein myristoylation. This guide provides a comprehensive review of this compound's applications, objectively compares its performance with other isotopic alternatives, and presents detailed experimental protocols for its use.
Core Applications of this compound
The primary application of this compound is as an internal standard in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] By introducing a known quantity of this compound into a sample, researchers can accurately quantify the amount of endogenous myristic acid, correcting for sample loss during preparation and variations in instrument response. This stable isotope dilution technique is fundamental to obtaining reliable data in complex biological matrices.
Beyond its role as an internal standard, deuterated fatty acids like this compound are valuable as tracers in metabolic research. These studies, often termed metabolic flux analysis, track the metabolic fate of the labeled fatty acid through various biochemical pathways, providing insights into cellular metabolism and disease states.[2][3]
Performance Comparison of this compound and Alternatives
In quantitative mass spectrometry, the ideal internal standard is chemically identical to the analyte, differing only in mass. This ensures that it behaves similarly during sample processing and analysis. This compound is one of several isotopically labeled versions of myristic acid available to researchers. Other common alternatives include Myristic acid-d27 and Myristic acid-¹³C.
Table 1: Comparison of this compound and its Isotopically Labeled Alternatives
| Feature | This compound | Myristic Acid-d27 | Myristic Acid-¹³C |
| Labeling | Deuterium (²H) | Deuterium (²H) | Carbon-13 (¹³C) |
| Mass Difference | +7 Da | +27 Da | +1 to +14 Da (depending on labeling) |
| Co-elution with Analyte | May exhibit a slight retention time shift, potentially eluting earlier than the unlabeled analyte in LC.[4] | Similar potential for retention time shifts as this compound. | Typically co-elutes perfectly with the unlabeled analyte.[5] |
| Isotopic Effect | The deuterium isotope effect can sometimes alter physicochemical properties, potentially affecting chromatographic behavior and fragmentation patterns.[4] | Similar potential for isotopic effects as this compound. | Isotopic effects are generally negligible due to the smaller relative mass difference between ¹²C and ¹³C.[5] |
| Potential for H/D Exchange | Deuterium atoms can be susceptible to exchange with protons in the solvent, especially under certain pH conditions, potentially compromising quantitative accuracy.[6] | Similar potential for H/D exchange. | No potential for exchange. |
| Cost | Generally more cost-effective than ¹³C-labeled standards. | Generally more cost-effective than ¹³C-labeled standards. | Typically more expensive to synthesize. |
| Availability | Widely available from various chemical suppliers. | Widely available. | Widely available. |
Table 2: General Performance Characteristics of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated (e.g., this compound) | ¹³C-Labeled (e.g., Myristic Acid-¹³C) | Key Findings & References |
| Accuracy & Precision | Can be highly accurate and precise, but potential for chromatographic shifts and isotopic effects can introduce bias. | Generally considered the "gold standard" for accuracy and precision due to near-identical chemical and physical properties to the analyte.[6] | ¹³C-labeled standards are often preferred for their ability to more accurately correct for matrix effects due to superior co-elution.[5] |
| Linearity | Excellent, with a wide dynamic range. | Excellent, with a wide dynamic range. | Both types of standards generally provide a linear response across a range of concentrations. |
| Correction for Matrix Effects | Good, but slight differences in retention time can lead to differential ion suppression or enhancement compared to the analyte. | Superior, as perfect co-elution ensures both the standard and analyte experience the same matrix effects.[5] | The ability to compensate for matrix effects is a key advantage of stable isotope-labeled internal standards. |
| Stability | Generally stable, but the potential for H/D exchange exists. | Highly stable with no risk of isotopic exchange. | The stability of the isotopic label is crucial for reliable quantification.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: Quantification of Myristic Acid in Plasma using GC-MS
This protocol is adapted from established methods for fatty acid analysis using deuterated internal standards.[7]
-
Sample Preparation:
-
To 200 µL of plasma, add 300 µL of phosphate-buffered saline (dPBS).
-
Add 100 µL of an internal standard solution containing a known concentration of this compound in ethanol.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
-
Lipid Extraction:
-
Add 1.5 mL of iso-octane to the sample mixture.
-
Vortex vigorously for 30 seconds to ensure thorough mixing.
-
Centrifuge at 3000 x g for 2 minutes to separate the layers.
-
Carefully transfer the upper iso-octane layer to a clean glass tube.
-
Repeat the extraction with another 1.5 mL of iso-octane and combine the organic layers.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Incubate at room temperature for 20 minutes.
-
Dry the sample again under a stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
-
GC-MS Analysis:
-
Inject 1 µL of the sample onto a suitable GC column (e.g., a FAME column).
-
Use an appropriate temperature program to separate the fatty acid methyl esters.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for myristic acid and this compound.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of unlabeled myristic acid and a fixed concentration of this compound.
-
Calculate the peak area ratio of the endogenous myristic acid to this compound in the samples.
-
Determine the concentration of myristic acid in the samples by comparing their peak area ratios to the calibration curve.
-
Protocol 2: Lipidomics Workflow for Cellular Fatty Acid Analysis
This protocol outlines a general workflow for the analysis of cellular lipids using a deuterated internal standard.[8]
-
Cell Culture and Harvesting:
-
Culture cells under desired experimental conditions.
-
Harvest cells and wash with ice-cold PBS.
-
Determine the cell count for normalization.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the cell pellet, add a known amount of this compound internal standard.
-
Add a 2:1 (v/v) mixture of chloroform:methanol and vortex thoroughly.
-
Add 0.2 volumes of water to induce phase separation.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform).
-
Inject an aliquot of the sample into an LC-MS/MS system equipped with a C18 reverse-phase column.
-
Use a gradient elution program with mobile phases such as water with formic acid and acetonitrile/isopropanol with formic acid.
-
Operate the mass spectrometer in a data-dependent acquisition or multiple reaction monitoring (MRM) mode to identify and quantify fatty acids.
-
-
Data Analysis:
-
Process the raw data using appropriate software to identify and integrate the peaks for myristic acid and this compound.
-
Normalize the peak area of endogenous myristic acid to the peak area of this compound.
-
Quantify the amount of myristic acid relative to the cell number or total protein content.
-
Visualizing Myristic Acid's Role in Signaling Pathways
Myristic acid is not only a metabolite but also a key component in cellular signaling through a process called N-myristoylation. This is a lipid modification where myristic acid is attached to the N-terminal glycine of a protein, often facilitating membrane association and protein-protein interactions.[9]
Caption: Covalent attachment of myristic acid to a protein.
The diagram above illustrates the enzymatic process of N-myristoylation, a key mechanism by which myristic acid influences cellular signaling.
Caption: A typical workflow for quantitative lipid analysis.
This workflow diagram outlines the key steps in a typical lipidomics experiment where this compound is used as an internal standard for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lipidmaps.org [lipidmaps.org]
A Head-to-Head Battle of Tracers: Myristic Acid-d7 vs. 13C-Labeled Myristic Acid in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies and quantitative bioanalysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards for myristic acid quantification: Myristic acid-d7 and 13C-labeled myristic acid. By examining their performance characteristics, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific applications.
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative analysis of small molecules in complex biological matrices. The ideal internal standard co-elutes with the analyte of interest, exhibits identical ionization efficiency, and is clearly distinguishable by mass. While both deuterium and carbon-13 labeled standards fulfill the latter requirement, subtle but significant differences in their physicochemical properties can impact analytical accuracy.
Key Performance Differences: A Comparative Analysis
The primary distinction between deuterium and 13C-labeled internal standards lies in the "isotope effect." The substitution of hydrogen with the heavier deuterium isotope can alter the molecule's properties, leading to a chromatographic shift where the deuterated standard elutes slightly earlier than the unlabeled analyte.[1] This can be particularly problematic in complex matrices where co-eluting substances may cause differential ion suppression for the analyte and the internal standard, leading to inaccurate quantification.[2][3]
In contrast, 13C-labeled standards are considered the superior choice as they exhibit virtually identical chromatographic behavior to their native counterparts, ensuring co-elution and more effective compensation for matrix effects.[4][5] Furthermore, the carbon-13 label is chemically stable and not prone to exchange, unlike some deuterium labels.[4] The main drawback of 13C-labeled standards is often their higher cost and more limited commercial availability compared to deuterated analogs.[3][5]
Quantitative Data Summary
The following tables summarize the key performance characteristics of this compound and 13C-labeled myristic acid as internal standards in mass spectrometry-based assays.
| Performance Metric | This compound | 13C-labeled Myristic acid | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shift (elutes earlier)[1] | Co-elutes with unlabeled myristic acid[4] | The C-D bond is slightly shorter and stronger than the C-H bond, leading to altered interaction with the stationary phase.[1] The mass difference in 13C does not significantly impact chromatographic properties.[6] |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shift[2] | Excellent[7] | Co-elution ensures that the analyte and internal standard experience the same degree of ion suppression or enhancement.[5] |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions[4] | Highly stable, no exchange[4] | The C-13 isotope is integrated into the carbon backbone and is not exchangeable. |
| Commercial Availability & Cost | More widely available and generally less expensive[3][5] | Less common and typically more expensive[5] | Synthesis of 13C-labeled compounds is often more complex. |
| Metabolic Tracer Studies | Can be used, but potential for loss of deuterium during desaturation[4] | Preferred due to stable incorporation of the label[4] | 13C atoms are retained throughout metabolic transformations. |
Experimental Protocols
Accurate quantification of myristic acid requires robust and validated analytical methods. Below are detailed protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: GC-MS Analysis of Myristic Acid
This method is suitable for the analysis of total fatty acids after hydrolysis and derivatization to fatty acid methyl esters (FAMEs).
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or cell lysate, add the chosen internal standard (this compound or 13C-myristic acid).
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform/methanol mixture.[8]
-
Evaporate the organic solvent under a stream of nitrogen.
2. Saponification and Derivatization to FAMEs:
-
Hydrolyze the lipid extract by adding 0.5 M NaOH in methanol and heating at 100°C for 5 minutes.[8]
-
Methylate the fatty acids by adding 14% boron trifluoride in methanol and heating at 100°C for 5 minutes.[9]
-
Extract the resulting FAMEs with hexane.
3. GC-MS Analysis:
-
GC Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or similar.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
MS Detection: Use electron ionization (EI) and monitor in selected ion monitoring (SIM) mode for the molecular ions or characteristic fragment ions of myristic acid methyl ester and the corresponding labeled internal standard.
Protocol 2: LC-MS/MS Analysis of Free Myristic Acid
This method is ideal for the direct quantification of free myristic acid without derivatization.
1. Sample Preparation:
-
To 50 µL of plasma or other biological fluid, add the internal standard (this compound or 13C-myristic acid).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis:
-
LC Column: A C18 reversed-phase column is typically used.[11]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in negative ion mode is commonly used for fatty acid analysis.[12]
-
MRM Transitions: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion for both myristic acid and the internal standard. For myristic acid (m/z 227.2), a common transition is to a fragment ion.
Visualizing the Workflow and Metabolic Context
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Conclusion and Recommendation
Both this compound and 13C-labeled myristic acid can be used as internal standards for the quantitative analysis of myristic acid. However, for the highest level of accuracy and to minimize potential complications arising from the chromatographic isotope effect, 13C-labeled myristic acid is the recommended internal standard . Its ability to co-elute with the native analyte provides more reliable correction for matrix effects, which is crucial for robust and reproducible results in complex biological samples. While this compound offers a more cost-effective alternative, careful method development and validation are essential to ensure that any chromatographic separation between the analyte and the internal standard does not compromise the accuracy of the quantification. The choice ultimately depends on the specific requirements of the assay, the complexity of the sample matrix, and the desired level of analytical rigor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. jfda-online.com [jfda-online.com]
- 9. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. iris.unitn.it [iris.unitn.it]
Inter-laboratory Comparison Guide for the Quantification of Myristic Acid Using Myristic acid-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of myristic acid, a saturated fatty acid crucial in various cellular processes, utilizing its deuterated form, myristic acid-d7, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust analytical chemistry, particularly in mass spectrometry-based methods, as it effectively corrects for variations during sample preparation and analysis.[1][2][3] This document outlines a standardized experimental protocol and presents a summary of expected quantitative performance based on typical validation data, offering a benchmark for laboratories to assess their own analytical capabilities.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of myristic acid using this compound as an internal standard with a Gas Chromatography-Mass Spectrometry (GC-MS) method. These values are representative of what can be achieved and should be validated in-house for specific applications.[4]
| Performance Metric | Laboratory A | Laboratory B | Laboratory C | Reference Method |
| Linearity (r²) | > 0.997 | > 0.995 | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | 97.2% | 103.5% | 99.8% | 98.5% |
| Precision (RSD, %) | 4.1% | 5.5% | 3.2% | 3.2% |
| LOD (µg/mL) | 0.05 | 0.08 | 0.03 | 0.03 |
| LOQ (µg/mL) | 0.15 | 0.25 | 0.10 | 0.10 |
Experimental Protocols
A detailed methodology for the quantification of myristic acid in a biological matrix (e.g., human plasma) using this compound as an internal standard is provided below. This protocol is based on established isotope dilution mass spectrometry principles.[5][6][7]
1. Materials and Reagents
-
Myristic Acid standard
-
Human Plasma (or other biological matrix)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Iso-octane
-
Pentafluorobenzyl (PFB) bromide derivatizing agent
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (HPLC grade)
-
Deionized Water
2. Sample Preparation
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Aliquot 200 µL of plasma into a glass tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be within the calibration range.
-
Protein Precipitation and Lysis: Add 1 mL of methanol to each sample to precipitate proteins and lyse cells. Vortex thoroughly.
-
Acidification: Acidify the mixture by adding HCl to a final concentration of 25 mM to ensure all fatty acids are in their protonated form.[10][11]
-
Lipid Extraction: Perform a liquid-liquid extraction by adding 2 mL of iso-octane. Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.
-
Repeat Extraction: Repeat the extraction step with another 2 mL of iso-octane to maximize recovery. Combine the organic layers.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
3. Derivatization
-
To the dried lipid extract, add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile.[11]
-
Incubate the mixture at room temperature for 20 minutes to convert the fatty acids to their PFB esters.
-
Dry the derivatized sample under a stream of nitrogen.
-
Reconstitute the sample in 50 µL of iso-octane for GC-MS analysis.[10]
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Ionization Mode: Negative Chemical Ionization (NCI)
-
Monitored Ions: Monitor the specific ions for the PFB esters of myristic acid and this compound.
5. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the myristic acid derivative to the peak area of the this compound derivative against the concentration of the myristic acid standards. The concentration of myristic acid in the unknown samples is then determined from this calibration curve.
Visualizations
Signaling Pathway
Myristic acid plays a significant role in cellular signaling through a process called N-myristoylation.[12][13] This involves the covalent attachment of myristate to the N-terminal glycine of many important signaling proteins, which can influence their subcellular localization and function.[13][14]
Caption: N-Myristoylation pathway of protein modification.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of myristic acid.
Caption: Workflow for myristic acid quantification.
Logical Relationships in Isotope Dilution
The core principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the standard behave identically during sample processing.
Caption: Principle of isotope dilution analysis.
References
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. caymanchem.com [caymanchem.com]
- 9. medkoo.com [medkoo.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
Navigating the Disposal of Myristic Acid-d7: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Myristic acid-d7 with appropriate personal protective equipment (PPE). Although Myristic acid is not classified as a hazardous substance, good laboratory practices should always be observed.[1][2]
Personal Protective Equipment (PPE) and Spill Response:
| Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Spill Cleanup (Solid) | Use dry clean-up procedures; avoid generating dust.[3] | To minimize airborne particles. |
| Spill Cleanup (Liquid) | Absorb with inert material (e.g., sand, vermiculite). | To contain and collect the spill for disposal. |
In the event of a spill, immediately clean the area using appropriate methods. For solid this compound, sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[3] For solutions, absorb the spill with an inert material and collect it for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, adhering to all local, state, and federal regulations.[4][5] Deuterated compounds themselves are not typically classified as hazardous waste simply due to deuteration; however, they should be disposed of in accordance with the guidelines for their non-deuterated counterparts.
-
Waste Identification and Segregation:
-
Label a dedicated waste container as "Hazardous Waste" and clearly indicate its contents: "this compound".[6]
-
If dissolved in a solvent, the solvent's hazards must also be considered for proper segregation and disposal.
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[5][6]
-
-
Container Management:
-
Waste Collection and Removal:
-
Do not mix this compound waste with other incompatible waste streams. Myristic acid is incompatible with strong oxidizing agents and bases.[1][7]
-
Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the waste.[5]
-
Follow all institutional procedures for waste manifest and handover.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety protocols and the most current local, state, and federal regulations before handling or disposing of any chemical. For specific questions, contact your institution's Environmental Health and Safety department or a certified safety professional.
References
- 1. makingcosmetics.com [makingcosmetics.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. carlroth.com [carlroth.com]
Personal protective equipment for handling Myristic acid-d7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Myristic acid-d7, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protective equipment is utilized. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must be worn to protect from dust and potential splashes.[1] Face shields offer additional protection.[2][3] |
| Hand Protection | Chemical-resistant gloves | Powder-free gloves are recommended to avoid contamination.[2] Thicker gloves generally offer better protection.[2] Regularly change gloves. |
| Respiratory Protection | N95 or N100 particle mask | Use in areas with poor ventilation or when dust formation is likely.[2] A chemical cartridge-type respirator may be required for large spills.[2] |
| Skin and Body Protection | Laboratory coat or gown | Long-sleeved garments are essential to protect the skin.[1] For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[4] |
| Footwear | Closed-toe shoes | Non-slip soles are recommended to prevent falls in the laboratory environment.[1] |
Operational Plan: Step-by-Step Handling Protocol
Following a structured protocol is crucial for the safe handling of this compound. This workflow minimizes exposure and ensures the integrity of the compound.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space.
-
Gather all necessary PPE as outlined in the table above.
-
Prepare and clean all required equipment, such as a calibrated analytical balance, spatulas, and appropriate glassware.
-
-
Handling:
-
Put on all required personal protective equipment.
-
Carefully weigh the desired amount of this compound. Avoid creating dust.
-
If preparing a solution, dissolve the weighed compound in a suitable solvent as indicated by the experimental protocol. Myristic acid is soluble in chloroform.[5]
-
-
Cleanup and Storage:
-
Thoroughly clean the work area and all equipment after use.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Carefully remove and dispose of single-use PPE. Reusable PPE should be cleaned according to institutional guidelines.
-
Store the remaining this compound in a tightly sealed container in a cool, dry, and dark place.[6] To prevent degradation, storing under an inert atmosphere like argon or nitrogen is recommended.[6][7]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions of this compound should be collected in a designated, sealed container for halogenated or non-halogenated solvent waste, depending on the solvent used. Do not pour solutions down the drain.[8]
-
Empty Containers: "Empty" containers that previously held this compound should be handled as hazardous waste unless thoroughly rinsed. The rinsate must be collected and disposed of as hazardous liquid waste.[9]
Disposal Procedure:
-
Segregate waste at the point of generation into the appropriate containers.
-
Ensure all waste containers are properly sealed and clearly labeled with their contents.
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Arrange for the collection and disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[8]
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
- 1. nspcoatings.co.uk [nspcoatings.co.uk]
- 2. pppmag.com [pppmag.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
